Dipyridamole
描述
A phosphodiesterase inhibitor that blocks uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells. This compound also potentiates the antiaggregating action of prostacyclin. (From AMA Drug Evaluations Annual, 1994, p752)
This compound is a Platelet Aggregation Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is a vasodilator and inhibitor of platelet aggregation that is used to decrease the risk of thromboembolic complications and recurrence of stroke in patients known to have atherosclerotic cerebrovascular disease. This compound is associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
This compound has been reported in Heracleum candicans and Prangos ferulacea with data available.
This compound is a synthetic agent derivative of pyrimido-pyrimidine, with antiplatelet properties. this compound inhibits adenosine uptake by platelets and endothelial cells, triggering an accumulation of cyclic adenosine monophosphate (cAMP), and inhibiting the stimulation of platelet aggregation by agents such as platelet activating factor and collagen. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 3 approved and 13 investigational indications.
See also: Trapidil (related).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040668 | |
| Record name | Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dipyridamole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L | |
| Record name | SID855977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Dipyridamole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipyridamole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-32-2 | |
| Record name | Dipyridamole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyridamole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyridamole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dipyridamole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipyridamole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipyridamole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPYRIDAMOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipyridamole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
| Record name | Dipyridamole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipyridamole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
investigating dipyridamole and adenosine reuptake pathways
An In-depth Technical Guide to Dipyridamole and Adenosine Reuptake Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates adenosine signaling, with a focus on its interaction with adenosine reuptake pathways. It includes detailed signaling diagrams, a summary of quantitative inhibitory data, and methodologies for key experimental protocols.
Introduction: this compound and Adenosine Signaling
This compound is a medication used for its antiplatelet and vasodilatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to increase the extracellular concentration of adenosine, an endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes, particularly in the cardiovascular system.[3][4]
Adenosine modulates functions such as blood flow, platelet aggregation, and myocardial activity by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][5][6] The signaling duration and intensity of adenosine are tightly controlled by its rapid removal from the extracellular space. This removal is primarily mediated by a family of membrane proteins known as Equilibrative Nucleoside Transporters (ENTs).[7][8] this compound's primary mechanism of action involves the inhibition of these transporters, thereby potentiating adenosine's effects.[1][9][10]
Core Mechanisms: Adenosine Reuptake and this compound's Inhibitory Action
Equilibrative Nucleoside Transporters (ENTs)
The SLC29 gene family encodes four subtypes of ENTs (ENT1, ENT2, ENT3, and ENT4), which facilitate the bidirectional transport of nucleosides like adenosine across cell membranes down their concentration gradient.
-
ENT1 (SLC29A1): This is the most widespread and abundant ENT subtype, making it a primary target for therapeutic intervention.[11] It exhibits a high affinity for adenosine and is potently inhibited by nitrobenzylmercaptopurine riboside (NBMPR) and this compound.[11][12]
-
ENT2 (SLC29A2): While also widely distributed, ENT2 generally shows a lower affinity for adenosine compared to ENT1.[13] It is less sensitive to NBMPR but is inhibited by this compound, albeit with lower potency than for ENT1.[12][14] ENT2 also transports nucleobases, distinguishing it from ENT1.[13]
-
ENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), ENT4 is a pH-dependent transporter that is specific for adenosine and monoamines. This compound is a weak inhibitor of ENT4.[12]
This compound's Dual Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
Inhibition of Adenosine Reuptake: this compound is a potent, non-selective inhibitor of ENT1 and ENT2.[8][15] By blocking these transporters on platelets, red blood cells, and endothelial cells, it prevents the uptake of adenosine from the extracellular fluid.[1][10][16] This action leads to an accumulation of local adenosine, amplifying its signaling through cell surface receptors.[10][16]
-
Inhibition of Phosphodiesterase (PDE): this compound also inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][9] This leads to increased intracellular cAMP levels, which in turn inhibits platelet aggregation and promotes smooth muscle relaxation, contributing to its antiplatelet and vasodilatory effects.[17][18]
Quantitative Data: this compound's Inhibitory Potency
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various human equilibrative nucleoside transporters (hENTs). These values quantify the concentration of this compound required to achieve 50% inhibition of transporter activity, providing a measure of its potency.
| Transporter Target | Reported IC50 | Reported Ki | Reference(s) |
| hENT1 | 5.0 ± 0.9 nM | 8.18 nM | [14][15] |
| 144.8 nM | 308 nM | [11][15] | |
| hENT2 | 356 ± 13 nM | 6.2 µM | [12][14] |
| hENT4 | 2.8 µM (2,797 nM) | N/A | [12][19] |
Note: Variability in reported values can arise from different experimental systems (e.g., cell types, radiolabeled substrates) and assay conditions.
Signaling Pathways and Visualizations
The following diagrams, rendered in DOT language, illustrate the key molecular pathways involved in adenosine signaling and this compound's mechanism of action.
Adenosine Production and Signaling Pathway
Extracellular adenosine is generated from the breakdown of released ATP by ectonucleotidases CD39 and CD73.[20][21] It then binds to one of four receptor subtypes, triggering distinct intracellular signaling cascades. A1 and A3 receptors couple to inhibitory G-proteins (Gi) to decrease cAMP, while A2A and A2B receptors couple to stimulatory G-proteins (Gs) to increase cAMP.[6][21][22]
Caption: Adenosine production and receptor-mediated signaling pathways.
This compound's Inhibition of Adenosine Reuptake
This diagram shows how this compound physically blocks ENT transporters in the cell membrane. This blockade prevents adenosine from being transported into the cell, leading to its accumulation in the extracellular space and enhanced receptor activation.
Caption: Mechanism of this compound-mediated inhibition of adenosine reuptake.
Experimental Protocols and Workflows
Investigating the interaction between this compound and adenosine transporters typically involves cellular uptake assays and radioligand binding studies.[23][24][25]
Protocol: Cellular Adenosine Uptake Assay
This assay measures the rate of adenosine transport into cells and its inhibition by compounds like this compound.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HeLa, or a nucleoside transporter-deficient cell line like PK15NTD stably expressing a specific hENT subtype) to ~90% confluence.[14][19]
- Seed the cells into 96-well plates at a density of 50,000–150,000 cells per well and allow them to adhere overnight.[26]
2. Assay Preparation:
- Prepare a stock solution of radiolabeled adenosine (e.g., [³H]adenosine) in a suitable assay buffer (e.g., HEPES-buffered saline).
- Prepare serial dilutions of this compound and a positive control inhibitor (e.g., NBMPR for hENT1) in the assay buffer.
3. Inhibition and Uptake:
- Wash the cells with warm assay buffer to remove culture medium.
- Add the this compound dilutions or control compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[26]
- Initiate the uptake by adding the [³H]adenosine solution to each well (final concentration typically in the low µM range).[14][27]
- Incubate for a short, predetermined time (e.g., 1-5 minutes) to ensure measurement of the initial linear uptake rate.[14][28]
4. Termination and Lysis:
- Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer containing a high concentration of a non-radiolabeled inhibitor (a "stop solution") to prevent further transport.[26]
- Lyse the cells in each well using a lysis buffer (e.g., containing NaOH or a detergent like SDS).
5. Quantification and Analysis:
- Transfer the cell lysate from each well into a scintillation vial.
- Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and plot the data to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical cellular uptake assay designed to test an inhibitor.
Caption: Experimental workflow for a cellular adenosine uptake inhibition assay.
Protocol: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.
1. Membrane Preparation:
- Harvest cells overexpressing the transporter of interest (e.g., hENT1-HEK293 cells).
- Homogenize the cells and isolate the membrane fraction through differential centrifugation.
- Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
2. Binding Reaction:
- In a microplate or microcentrifuge tubes, combine the cell membranes (e.g., 20-50 µg protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]NBMPR for hENT1), and varying concentrations of unlabeled this compound.[29]
- Define non-specific binding in a parallel set of tubes by including a high concentration of an unlabeled competing ligand.[29]
- Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).[29]
3. Separation and Quantification:
- Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filtermat, which traps the membranes.
- Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
- Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all measurements to determine the specific binding.
- Plot the specific binding as a function of the this compound concentration.
- Analyze the resulting competition curve using non-linear regression to determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Conclusion
This compound's clinical efficacy is fundamentally linked to its potent inhibition of equilibrative nucleoside transporters, primarily ENT1 and ENT2. By blocking the cellular reuptake of adenosine, this compound elevates extracellular adenosine levels, thereby amplifying its vasodilatory and anti-platelet signaling pathways. A thorough understanding of these transport and signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel therapeutics targeting the adenosine pathway and for optimizing the clinical application of existing drugs like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine - Wikipedia [en.wikipedia.org]
- 7. JCI Insight - Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation [insight.jci.org]
- 8. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. droracle.ai [droracle.ai]
- 11. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent this compound Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 16. drugs.com [drugs.com]
- 17. litfl.com [litfl.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. This compound analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Current Research Method in Transporter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. How is transporter interaction assessed? [synapse.patsnap.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchwithrutgers.com [researchwithrutgers.com]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Targets of Dipyridamole in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole is a well-established antiplatelet agent and vasodilator with a multifaceted mechanism of action that continues to be a subject of cardiovascular research. Its therapeutic effects are primarily attributed to its interaction with several key molecular targets, leading to the modulation of critical signaling pathways involved in thrombosis, vascular tone, and oxidative stress. This technical guide provides a comprehensive overview of the core molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.
Core Molecular Targets of this compound
This compound's cardiovascular effects stem from its ability to interact with three primary molecular targets:
-
Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several PDE isoforms, with a notable effect on cyclic GMP (cGMP)-specific PDE5. By inhibiting these enzymes, this compound prevents the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cGMP, leading to their intracellular accumulation.
-
Equilibrative Nucleoside Transporters (ENTs): this compound blocks the reuptake of adenosine into erythrocytes and endothelial cells by inhibiting ENTs, particularly ENT1 and ENT2.[1] This action increases the extracellular concentration of adenosine, a potent endogenous vasodilator and inhibitor of platelet aggregation.
-
Reactive Oxygen Species (ROS): this compound possesses direct antioxidant properties, acting as a free radical scavenger.[2][3] This chain-breaking antioxidant activity contributes to the protection of vascular cells from oxidative damage.[2][3]
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the quantitative data available on the interaction of this compound with its primary molecular targets.
Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound
| PDE Isoform | IC50 (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibition of Equilibrative Nucleoside Transporters (ENTs) by this compound
| Transporter | IC50 | Ki |
| ENT1 | 144.8 nM | 8.18 nM |
| ENT2 | - | - |
IC50 represents the concentration of this compound required to inhibit 50% of transporter activity. Ki (inhibition constant) reflects the binding affinity of the inhibitor to the transporter.
Table 3: Antioxidant Activity of this compound
| Activity | Parameter | Value |
| Peroxyl Radical Scavenging | Rate Constant (M⁻¹s⁻¹) | 2 x 10⁶ |
| Inhibition of Ferrous-induced Lipid Peroxidation | IC50 (µM) | 17.5[4] |
The rate constant indicates the speed of the reaction between this compound and peroxyl radicals. IC50 represents the concentration of this compound required to inhibit 50% of lipid peroxidation.
Table 4: Effect of this compound on Prostacyclin (PGI2) Synthesis
| Experimental Model | This compound Concentration | Increase in PGI2 Production |
| Rat Stomach Fundus Homogenates | 0.01 - 0.75 mM | 21% - 350%[5] |
| Isolated Perfused Rabbit Heart | 1 µg/mL | 70%[5] |
| Isolated Perfused Rabbit Heart | 5 µg/mL | 146%[5] |
| Human Veins (ex vivo, from treated subjects) | N/A | 2.5 times more than placebo[6] |
These studies demonstrate that this compound can stimulate the biosynthesis of the vasodilator and anti-aggregatory agent, prostacyclin.
Signaling Pathways and Experimental Workflows
This compound's Impact on cGMP and cAMP Signaling in Platelets
This compound's antiplatelet effects are mediated through the potentiation of both the nitric oxide (NO)/cGMP and the adenosine/cAMP signaling pathways.
Experimental Workflow for Assessing this compound's Effect on VASP Phosphorylation
A common method to evaluate the downstream effects of this compound on the cGMP pathway is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in platelets.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric Method)
This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE enzymes.
Materials:
-
Purified PDE enzyme
-
This compound stock solution
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PDE enzyme, cAMP/cGMP substrate, and 5'-nucleotidase in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution (or vehicle control)
-
PDE enzyme solution
-
-
Initiation of Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Second Enzymatic Reaction: Add 5'-nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate as required by the enzyme.
-
Color Development: Add the phosphate detection reagent to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Adenosine Uptake Inhibition Assay in Platelets
This protocol outlines a method to measure the inhibition of adenosine uptake by this compound in platelets.
Materials:
-
Washed human platelets
-
[³H]-adenosine (radiolabeled adenosine)
-
This compound stock solution
-
Assay buffer (e.g., Tyrode's buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by centrifugation and wash them to obtain a suspension of washed platelets in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, pre-incubate the platelet suspension with various concentrations of this compound or vehicle control at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Uptake: Add [³H]-adenosine to each tube to initiate the uptake process.
-
Incubation: Incubate the tubes at 37°C for a defined time (e.g., 1-5 minutes).
-
Termination of Uptake: Stop the uptake by adding an ice-cold stop solution (e.g., assay buffer containing a high concentration of a non-radiolabeled nucleoside transport inhibitor like NBMPR) and immediately centrifuging the tubes to pellet the platelets.
-
Washing: Wash the platelet pellets with ice-cold assay buffer to remove extracellular [³H]-adenosine.
-
Lysis and Scintillation Counting: Lyse the platelet pellets and add a scintillation cocktail.
-
Measurement: Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-adenosine taken up by the platelets in the presence of different this compound concentrations. Calculate the percentage inhibition of adenosine uptake and determine the IC50 or Ki value.
Assessment of Antioxidant Activity (Peroxyl Radical Scavenging)
This protocol describes a method to quantify the chain-breaking antioxidant activity of this compound.[2]
Materials:
-
This compound
-
Azo-initiator (e.g., AAPH) to generate peroxyl radicals
-
Fluorescent probe (or monitor the intrinsic fluorescence of this compound)
-
Phosphate buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Setup: In a cuvette, prepare a solution of the azo-initiator in phosphate buffer.
-
Initiation of Radical Generation: Place the cuvette in a fluorometer set at 37°C to initiate the thermal decomposition of the azo-initiator and the generation of peroxyl radicals.
-
Measurement of Fluorescence Decay: If using this compound's intrinsic fluorescence, monitor its decay over time as it is consumed by reacting with the peroxyl radicals. Alternatively, a fluorescent probe that is quenched by radicals can be used, and the protective effect of this compound on the probe's fluorescence can be measured.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of radical scavenging. The rate constant for the reaction between this compound and peroxyl radicals can be calculated from this data.
Conclusion
This compound's therapeutic efficacy in cardiovascular disease is a consequence of its engagement with multiple molecular targets. Its ability to inhibit phosphodiesterases and adenosine transporters, coupled with its antioxidant properties, results in a synergistic modulation of key signaling pathways that regulate platelet function, vascular tone, and cellular redox state. This in-depth guide provides researchers and drug development professionals with a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this compound's mechanism of action and to inspire the development of novel cardiovascular therapies.
References
- 1. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of this compound, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent chain-breaking antioxidant activity of the cardiovascular drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent stimulator of prostacyclin (PGI2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased prostacyclin production from human veins by this compound: an in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Dipyridamole's Influence on cAMP and cGMP Signaling Cascades
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Dipyridamole is a well-established pharmacological agent with significant antiplatelet and vasodilatory properties. Its clinical efficacy, particularly in the secondary prevention of stroke, is rooted in its complex influence over crucial intracellular signaling pathways. This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades. We will dissect its dual modes of action—inhibition of phosphodiesterases and blockade of adenosine reuptake—and present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound exerts its pharmacological effects primarily through two distinct, yet synergistic, mechanisms:
-
Inhibition of Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several phosphodiesterase enzymes.[1][2] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, this compound prevents the conversion of cAMP and cGMP into their inactive forms (AMP and GMP), thereby increasing the intracellular concentrations and prolonging the signaling activity of these second messengers.[3][4]
-
Inhibition of Adenosine Reuptake: this compound blocks the equilibrative nucleoside transporters (ENTs) on the surface of cells like erythrocytes and endothelial cells.[5][6][7] This action prevents the reuptake of extracellular adenosine, leading to a significant increase in its local concentration.[4][6] The elevated adenosine levels then activate cell surface adenosine receptors (primarily A2 subtypes), which in turn stimulate adenylyl cyclase to produce more cAMP.[4][6]
Caption: Overview of this compound's Dual Mechanism of Action.
Influence on the cAMP Signaling Cascade
This compound enhances cAMP signaling through both its primary mechanisms. The inhibition of cAMP-degrading phosphodiesterases directly preserves intracellular cAMP levels. Concurrently, by blocking adenosine reuptake, this compound increases extracellular adenosine, which then acts as a ligand for A2 adenosine receptors on platelets and vascular cells.[6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, the enzyme that synthesizes cAMP from ATP, further amplifying the intracellular cAMP pool.[4]
Elevated cAMP is a potent inhibitor of platelet activation.[4] It works by activating Protein Kinase A (PKA), which phosphorylates various downstream targets that ultimately reduce intracellular calcium mobilization and block the release of pro-aggregatory substances like arachidonic acid and thromboxane A2.[5] this compound has also been shown to stimulate the release of prostacyclin (PGI2), which induces adenylyl cyclase activity and further raises cAMP levels, contributing to its anti-aggregating effects.[4][5]
Caption: this compound's modulation of the cAMP signaling pathway.
Influence on the cGMP Signaling Cascade
This compound's effect on the cGMP pathway is primarily driven by its inhibition of cGMP-specific phosphodiesterases, most notably PDE type V (PDE5).[1][8] This action is particularly significant in vascular smooth muscle cells and platelets. Endothelial cells produce nitric oxide (NO), a key signaling molecule that diffuses into adjacent cells and activates soluble guanylyl cyclase (sGC). sGC then catalyzes the conversion of GTP to cGMP.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby amplifying and prolonging the NO signal.[4][8] Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. A key target in platelets is the vasodilator-stimulated phosphoprotein (VASP).[8] Phosphorylation of VASP is a well-established marker of NO/cGMP-mediated platelet inhibition.[8][9] In vascular smooth muscle, elevated cGMP leads to relaxation and vasodilation.[4]
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antioxidant Properties of Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipyridamole, a pyrimidopyrimidine derivative, is a well-established antiplatelet and vasodilatory agent used in the secondary prevention of cerebrovascular events.[1][2] Beyond these classical mechanisms, which involve phosphodiesterase inhibition and adenosine reuptake blockade, a substantial body of evidence demonstrates that this compound possesses potent, direct antioxidant properties.[3] This guide provides an in-depth technical overview of the in vitro antioxidant activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows. The data presented herein underscore the capacity of this compound to directly scavenge harmful reactive oxygen species (ROS), inhibit lipid peroxidation, and modulate redox-sensitive inflammatory signaling pathways.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through multiple in vitro mechanisms, functioning as a versatile free radical scavenger and a protector of cellular components against oxidative damage.
-
Direct Radical Scavenging: this compound is a potent chain-breaking antioxidant capable of scavenging both hydrophilic and hydrophobic radicals.[4] It demonstrates significant activity against a range of reactive oxygen species, with a particularly high efficacy against hydroxyl radicals (*OH) and peroxyl radicals.[4][5] Its scavenging order has been reported as *OH > HOCl > H₂O₂ >> O₂⁻.[5][6] The rate constant for its reaction with methyl linoleate peroxyl radicals was calculated to be 2 x 10⁶ M⁻¹s⁻¹, a rate superior to that of Vitamin E under similar conditions.[4]
-
Inhibition of Lipid Peroxidation: The drug effectively prevents the peroxidation of lipids, a critical process in cellular membrane damage. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) induced by copper ions or endothelial cells at pharmacologically relevant concentrations (as low as 2.5 µM).[7] this compound also strongly inhibits iron-induced lipoperoxidation in mitochondria with a reported IC50 of 1 µM.[8] Furthermore, it protects against lipid peroxidation in models using arachidonic acid and linoleic acid.[4][9][10]
-
Sparing of Endogenous Antioxidants: In cellular systems subjected to oxidative stress, this compound demonstrates a protective effect on the cell's native antioxidant defenses. Studies using human erythrocytes have shown that this compound spares endogenous Vitamin E and cytosolic thiols from depletion during chemically-induced oxidation.[1][11]
-
Modulation of Redox-Sensitive Signaling: this compound's antioxidant effects extend to the regulation of inflammatory signaling pathways. Research indicates that native (non-oxidized) this compound can suppress the activation of the transcription factor NF-κB induced by inflammatory stimuli like TNF-α.[12] This suggests that its antioxidant properties are linked to anti-inflammatory effects at the cellular level.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies assessing the antioxidant potency of this compound.
Table 1: Radical Scavenging and Inhibition of ROS
| Parameter / Assay | Species Scavenged / System | Concentration | Result | Reference |
| Rate Constant | Methyl Linoleate Peroxyl Radicals | N/A | 2 x 10⁶ M⁻¹s⁻¹ | Iuliano et al., 1992[4] |
| Chemiluminescence Inhibition | Hydroxyl Radical (*OH) | 0.1 µM | ~40% Inhibition | Vargas et al., 2003[5][6] |
| Chemiluminescence Inhibition | Hypochlorous Acid (HOCl) | 10 µM | ~20% Inhibition | Vargas et al., 2003[5][6] |
| Chemiluminescence Inhibition | Hydrogen Peroxide (H₂O₂) | 50 µM | ~45% Inhibition | Vargas et al., 2003[5][6] |
| Isoluminol-Enhanced Chemiluminescence (ILCL) | PMA-Stimulated Human Neutrophils (Extracellular) | 50 µM | >50% Inhibition | Vargas et al., 2003[5][6] |
| Cellular ROS Generation (DCFDA Oxidation) | Basal ROS in Endothelial Cells | Not specified | Decreased | Ames et al., 2005[13] |
| Cellular ROS Generation | Superoxide in Platelets | Not specified | Significantly Attenuated | Ames et al., 2005[13] |
Table 2: Inhibition of Lipid Peroxidation
| Assay / System | Inducing Agent | Concentration | Result | Reference |
| Mitochondrial Lipoperoxidation (IC50) | Iron | 1 µM | 50% Inhibition (IC50) | de la Cruz et al., 1997[8] |
| LDL Oxidation | Copper Ions / Endothelial Cells | 2.5 µM | Protection from oxidative modification | Halliwell et al., 1994[7] |
| Erythrocyte Membrane Oxidation | Cumene Hydroperoxide | 20 µM | Protection of membranes from oxidation | Ames et al., 2000[1][11] |
| Ferroptosis Inhibition | RSL3 (GPX4 inhibitor) | Not specified | Attenuated MDA levels | Chen et al., 2022[14] |
Visualized Mechanisms and Workflows
Diagram: Core Antioxidant Mechanisms of this compound
Caption: this compound's direct antioxidant actions.
Diagram: General Workflow for In Vitro Antioxidant Assays
Caption: A typical workflow for spectrophotometric antioxidant assays.
Diagram: this compound's Influence on the NF-κB Signaling Pathway
Caption: this compound inhibits TNF-α-induced NF-κB activation.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the antioxidant properties of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15][16]
-
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[16][17] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[16]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometric grade methanol or ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[15] Keep the solution protected from light. Adjust the solution with methanol so that its absorbance at 517 nm is approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells in triplicate.
-
Add 100 µL of the solvent as a blank (for sample background).
-
Add 100 µL of the positive control dilutions.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution (A_control).
-
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the sample blanks (to which 100 µL of methanol is added). Mix gently.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measurement: Measure the absorbance of all wells at 517 nm.[16]
-
-
Calculation:
-
Percentage Scavenging (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage scavenging against the concentration of this compound.[16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green radical.
-
Principle: In the presence of an antioxidant, the colored ABTS•⁺ is reduced to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at ~734 nm.[19]
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound and positive control (e.g., Trolox)
-
-
Procedure:
-
ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.
-
Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•⁺ radical.
-
ABTS•⁺ Working Solution: Dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control in the solvent.
-
Reaction Setup: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).
-
Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition similarly to the DPPH assay.
-
Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).
-
Lipid Peroxidation Inhibition Assay (Erythrocyte Model)
This method assesses the ability of this compound to protect cell membranes from oxidative damage using human red blood cells (RBCs) as a model.[11]
-
Principle: Oxidative stress is induced by an agent like cumene hydroperoxide. The resulting lipid peroxidation can be monitored by the loss of fluorescence of a lipid-soluble probe (like cis-parinaric acid) incorporated into the membrane, or by measuring the formation of malondialdehyde (MDA).[4][14] this compound's protective effect is quantified by its ability to slow down fluorescence decay or reduce MDA formation.
-
Materials:
-
Fresh human red blood cells (RBCs)
-
Hanks' buffer or similar physiological buffer
-
Oxidant: Cumene hydroperoxide (CHP)
-
Fluorescent Probe: cis-Parinaric acid (PnA) (optional)
-
This compound
-
Fluorometer or spectrophotometer
-
-
Procedure (Fluorescence Method):
-
Cell Preparation: Wash fresh RBCs with buffer to prepare a 1% cell suspension.
-
Probe Incorporation: Add an ethanolic solution of cis-PnA to the cell suspension and allow it to incorporate into the membranes.
-
Baseline Measurement: Record the stable baseline fluorescence signal.
-
Initiate Oxidation: Add a defined concentration of cumene hydroperoxide (e.g., 160 µM) to initiate lipid peroxidation. This will cause a decrease in fluorescence.[11]
-
Intervention: In separate experiments, add different concentrations of this compound to the cell suspension before or after the addition of the oxidant.
-
Monitoring: Continuously record the fluorescence emission over time.
-
-
Data Analysis:
Conclusion
The in vitro evidence compellingly demonstrates that this compound is a multifaceted antioxidant. Its ability to directly scavenge physiologically relevant free radicals, inhibit the damaging cascade of lipid peroxidation, and preserve the cell's own antioxidant defenses is well-documented.[1][4][7] Furthermore, its capacity to modulate redox-sensitive inflammatory pathways like NF-κB highlights a mechanism that links its antioxidant action to anti-inflammatory effects.[12] These properties, which are observed at clinically relevant concentrations, suggest that the therapeutic benefits of this compound in vascular diseases may be attributed, at least in part, to this potent and direct antioxidant activity.[1][20] For researchers in drug development, these findings present this compound as an interesting scaffold and a benchmark compound for the development of novel therapies targeting diseases with an underlying oxidative stress etiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent chain-breaking antioxidant activity of the cardiovascular drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of this compound as assessed by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. This compound inhibits the oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound and its derivatives on lipid peroxidation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and photo-oxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antioxidant drug this compound spares the vitamin E and thiols in red blood cells after oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox state of this compound is a critical determinant for its beneficial antioxidant and antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on vascular cell-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of this compound as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dipyridamole's Potential in Cancer Research Through Lipid Metabolism Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reprogramming of cellular metabolism is a hallmark of cancer, with many tumors exhibiting a heightened dependence on lipid metabolism for growth, proliferation, and survival. This dependency presents a promising therapeutic window. Dipyridamole, a long-established antiplatelet agent, is emerging as a potent inhibitor of lipid metabolism in cancer cells, independent of its classical pharmacological actions. This document provides a comprehensive overview of the mechanism of action, supporting data, and experimental protocols relevant to the investigation of this compound as a candidate for cancer therapy. The core of its anticancer activity lies in the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) signaling, a master regulator of lipogenesis. By targeting the SREBP pathway, this compound effectively "starves" lipid-addicted cancer cells, highlighting its potential as a repurposed therapeutic agent.
Core Mechanism: Inhibition of the SREBP Pathway
This compound exerts its primary anticancer effects on lipid metabolism by disrupting the activation of SREBPs. These transcription factors control the expression of genes involved in cholesterol and fatty acid synthesis.
The canonical activation of SREBPs involves a multi-step process:
-
Inactive State: In sterol-replete cells, SREBPs are retained in the endoplasmic reticulum (ER) through binding to SREBP cleavage-activating protein (SCAP). The SCAP-SREBP complex is held in the ER by Insulin-induced gene (Insig) proteins.
-
Activation Signal (Sterol Depletion): When cellular sterol levels are low, Insig dissociates from the SCAP-SREBP complex.
-
Trafficking to Golgi: The SCAP-SREBP complex is then free to move from the ER to the Golgi apparatus.
-
Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).
-
Nuclear Translocation: The cleaved, mature N-terminal domain of SREBP translocates to the nucleus.
-
Gene Transcription: In the nucleus, mature SREBP binds to sterol regulatory elements (SREs) in the promoters of target genes, activating the transcription of enzymes required for lipid synthesis and uptake.
This compound intervenes in this pathway by targeting SCAP, which is an escort protein for SREBPs.[1] This action prevents the ER-to-Golgi transport of the SCAP-SREBP complex, thereby inhibiting the subsequent proteolytic cleavage and nuclear translocation of SREBPs.[2] This leads to a downstream reduction in the expression of lipogenic genes, ultimately depriving cancer cells of the lipids necessary for their rapid growth and proliferation.[1] A crucial aspect of this mechanism is its independence from this compound's well-known phosphodiesterase (PDE) inhibitory activity.[1][2]
Signaling Pathway Diagram: this compound's Inhibition of SREBP Activation
Caption: this compound inhibits the SREBP pathway by blocking ER-to-Golgi transport of the SCAP-SREBP complex.
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies investigating the anticancer effects of this compound, particularly in combination with statins, which also target the mevalonate pathway.
Table 1: In Vitro Efficacy of this compound in Combination with Statins
| Cell Line | Cancer Type | Statin Used | This compound Concentration (µM) | Outcome | Reference |
| MDA-MB-435 | Human Melanoma | Atorvastatin | Not specified | 68-92% reduction in atorvastatin IC50 | [3] |
| SK-MEL-5 | Human Melanoma | Atorvastatin | Not specified | 68-92% reduction in atorvastatin IC50 | [3] |
| LNCaP | Prostate Cancer | Fluvastatin | 5 | Potentiated fluvastatin-induced apoptosis | [4] |
| DU145 | Prostate Cancer | Fluvastatin | 5 | Potentiated fluvastatin-induced apoptosis | [4] |
| Multiple Myeloma cell lines | Multiple Myeloma | Simvastatin | Not specified | Synergistic induction of apoptosis | [5] |
| AML cell lines | Acute Myeloid Leukemia | Simvastatin | Not specified | Synergistic induction of apoptosis | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Key Findings | Reference |
| Triple-Negative Breast Cancer (Mouse) | This compound | Not specified | 67.5% decrease in primary tumor size; 47.5% reduction in metastasis | [6][7] |
| Melanoma (Human Patients) | This compound | 300 mg/day | 5-year survival of 77% vs. 32% expected | [6][7] |
| Colorectal Cancer (Mouse models) | This compound + Aspirin | Not specified | Better inhibitory effect than either monotherapy | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
Cell Viability and Proliferation Assays (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT-8, U937) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (and/or other compounds like doxorubicin or statins) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. IC50 values can be determined by plotting cell viability against drug concentration.[4][9][10]
Western Blotting for Protein Expression
This technique is used to detect changes in the expression and cleavage of key proteins in the SREBP pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP1, SREBP2, pCREB, PARP-1, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used for quantification.[4][9][10]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the mRNA levels of SREBP target genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., HMGCR, HMGCS1, INSIG1, SCD) and a housekeeping gene (e.g., RPL13A, GAPDH) for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[4][11]
Visualizations: Workflows and Relationships
Experimental Workflow for Investigating this compound's Effects
Caption: A typical experimental workflow to investigate the anticancer effects of this compound.
Logical Relationship Diagram
Caption: The logical relationship between this compound, lipid metabolism, and cancer cell growth.
Discussion and Future Directions
The repurposing of this compound as an inhibitor of lipid metabolism in cancer presents a compelling therapeutic strategy. Its ability to target the SREBP pathway, a central node in cancer cell metabolism, underscores its potential across a range of malignancies that are dependent on de novo lipogenesis.[1][12] The synergistic effects observed with statins further enhance its therapeutic appeal, suggesting that combination therapies could be particularly effective.[3][4][11][13]
However, some studies have reported conflicting results, with this compound showing proliferative effects in certain cancer cell lines, potentially through the phosphorylation of CREB.[9][10] This highlights the need for further research to delineate the specific contexts in which this compound exerts its anticancer effects. Key areas for future investigation include:
-
Biomarker Discovery: Identifying biomarkers to predict which tumors will be most sensitive to this compound-mediated lipid metabolism inhibition.
-
Combination Therapies: Exploring novel combination strategies with other metabolic inhibitors or standard-of-care chemotherapeutics.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination.
-
Structural Analogs: Developing structural analogs of this compound that retain SREBP inhibitory activity while minimizing off-target effects, such as PDE inhibition.[1]
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Repurposing of the Cardiovascular Drug Statin for the Treatment of Cancers: Efficacy of Statin–this compound Combination Treatment in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of cholesterol metabolism in tumor therapy, from bench to bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. This compound induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic AMP‐hydrolyzing phosphodiesterase inhibitors potentiate statin‐induced cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing Drugs as Expanding Cancer Treatment Palette: this compound as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 13. researchgate.net [researchgate.net]
Foundational Studies on the Antiviral Activity of Dipyridamole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipyridamole, a long-established antiplatelet agent, has demonstrated a broad spectrum of antiviral activities against a diverse range of viruses. This technical guide provides an in-depth overview of the foundational research on this compound's antiviral properties, with a focus on its mechanisms of action, quantitative antiviral data, and the experimental methodologies used in these pivotal studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology and drug development, facilitating further investigation into the therapeutic potential of this compound as a host-directed antiviral agent.
Introduction
This compound is a pyrimido-pyrimidine derivative that has been in clinical use for decades, primarily for its anti-thrombotic and vasodilatory effects.[1][2] Beyond its established cardiovascular applications, a growing body of evidence, spanning from the late 1970s to contemporary research, has highlighted its potent antiviral properties.[3][4] this compound has been shown to inhibit the replication of a wide array of viruses, including members of the Picornaviridae, Togaviridae, Orthomyxoviridae, Paramyxoviridae, Herpetoviridae, and Poxviridae families.[5] Its multifaceted mechanism of action, which involves the modulation of host cell pathways rather than direct targeting of viral components, positions it as a promising candidate for a host-directed antiviral strategy. This approach offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.[6][7]
Mechanisms of Antiviral Action
This compound's antiviral effects are attributed to several distinct yet potentially synergistic mechanisms that primarily involve the modulation of host cellular functions.
Inhibition of Nucleoside Transport
This compound is a well-characterized inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[8][9] By blocking the uptake of extracellular nucleosides, such as adenosine and uridine, into the cell, this compound can disrupt viral replication in several ways:[1][10]
-
Depletion of Precursors for Viral Genome Synthesis: Many viruses rely on the host cell's nucleoside pool for the synthesis of their genetic material. By limiting the intracellular availability of these essential building blocks, this compound can impede viral RNA or DNA replication.[11] This mechanism is particularly relevant for rapidly replicating viruses.
-
Potentiation of Nucleoside Analog Antivirals: this compound can enhance the efficacy of nucleoside analog antiviral drugs, such as zidovudine (AZT). By inhibiting the uptake of endogenous nucleosides, it reduces the competition for intracellular phosphorylation, thereby increasing the activation and incorporation of the antiviral analogs into the viral genome.[1]
Inhibition of Phosphodiesterase (PDE)
This compound inhibits various phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][9] This inhibition leads to an increase in intracellular cAMP and cGMP levels, which can trigger downstream signaling pathways with antiviral consequences:
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, which can modulate the activity of various transcription factors and cellular processes, some of which may contribute to an antiviral state.
-
Interferon (IFN) Induction: this compound has been shown to be an inducer of interferon, a critical component of the innate immune response to viral infections.[12][13][14] The IFN-inducing activity of this compound is linked to its ability to inhibit cAMP phosphodiesterase.[13]
Modulation of Host Signaling Pathways
This compound has been demonstrated to modulate key inflammatory and stress-activated signaling pathways within the host cell, which can impact the cellular environment and its permissiveness to viral replication.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[1] By suppressing NF-κB activation, this compound may dampen the virus-induced inflammatory response that can contribute to pathogenesis.
-
Modulation of p38 MAPK Pathway: this compound can also affect the p38 mitogen-activated protein kinase (MAPK) pathway, another key regulator of cellular stress and inflammation.[1] The modulation of this pathway can influence the expression of various genes involved in the host's response to viral infection.
Figure 1: Proposed antiviral mechanisms of this compound.
Quantitative Antiviral Data
The following tables summarize the available quantitative data on the antiviral activity of this compound against various viruses. It is important to note that for many viruses, particularly from earlier studies, only qualitative descriptions of antiviral activity (e.g., "significant inhibition") are available. The data presented here are sourced from a limited number of studies and may not be exhaustive.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Replication Assay | >50% inhibition at 100 nM | >10 µM (in A549/ACE2) | - | [2] |
| Coronaviridae | SARS-CoV-2 (Mpro) | - | Enzymatic Assay | 0.53 µM | - | - | [2] |
| Picornaviridae | Mengovirus | HeLa, L cells | Plaque Reduction | ~100% inhibition at 80 µM | - | - | [1] |
| Picornaviridae | Mengovirus | FL, L cells | Various | >57% inhibition at 0.31-10 µM | - | - | [2] |
| Orthomyxoviridae | Influenza A viruses | - | Various | 90-99% inhibition (concentration not specified) | - | - | [4] |
| Herpesviridae | Herpes Simplex Virus (HSV) | - | Reactivation Assay | Dose-dependent inhibition (25-50 µM) | Not specified, low toxicity noted | - | [14] |
| Poxviridae | Vaccinia Virus | RK13 | Multiplication Assay | Inhibition at 25 µM | - | - | [2] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Note: The lack of comprehensive CC50 data in many of the foundational studies prevents the calculation of the Selectivity Index.
Table 2: Synergistic Antiviral Activity of this compound in Combination with Brequinar (BRQ) against SARS-CoV-2
| Combination | Cell Line | Virus Variant | BRQ EC50 (µM) | Fold-change in BRQ EC50 | Reference(s) |
| BRQ alone | A549/ACE2 | Beta (B.1.351) | 2.67 | - | |
| BRQ + 0.78 µM DPY | A549/ACE2 | Beta (B.1.351) | 0.80 | 3.3x decrease | |
| BRQ + 12.5 µM DPY | A549/ACE2 | Beta (B.1.351) | 0.32 | 8.3x decrease |
DPY: this compound
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational studies of this compound's antiviral activity.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible cells. These areas, called plaques, can be visualized and counted. An antiviral compound will reduce the number and/or size of these plaques in a dose-dependent manner.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the diluted virus to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the different concentrations of this compound or a vehicle control to the respective wells.
-
-
Overlay:
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5-1.5% methylcellulose or agarose) mixed with the corresponding concentration of this compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.
Figure 2: Experimental workflow for a Plaque Reduction Assay.
One-Step Growth Cycle Experiment
This experiment is used to characterize the kinetics of viral replication in a single round of infection and to determine the effect of an antiviral compound on different stages of the viral life cycle.[3]
Principle: By synchronizing the infection of a cell culture at a high multiplicity of infection (MOI), the release of progeny virions can be monitored over time, revealing the duration of the latent period and the burst size. An antiviral compound can be added at different time points to investigate its effect on specific stages of replication.
Protocol:
-
Cell Preparation: Prepare a suspension of susceptible host cells at a known concentration.
-
Synchronized Infection:
-
Infect the cells with the virus at a high MOI (e.g., 5-10) to ensure that most cells are infected simultaneously.
-
Allow a short period for viral adsorption (e.g., 30-60 minutes) at 4°C or 37°C.
-
-
Removal of Unadsorbed Virus:
-
Pellet the cells by centrifugation and wash them several times with cold PBS to remove any unadsorbed virus.
-
Resuspend the cells in a fresh, pre-warmed culture medium. This time point is considered time zero.
-
-
Treatment: Add this compound at the desired concentration to the cell suspension.
-
Sampling: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), collect aliquots of the cell suspension.
-
Virus Titer Determination:
-
For each time point, subject the collected sample to freeze-thaw cycles to release intracellular virions.
-
Determine the total virus titer (intracellular and extracellular) in the sample using a plaque assay or TCID50 assay.
-
-
Data Analysis: Plot the virus titer (PFU/mL or TCID50/mL) against time post-infection on a semi-logarithmic scale. The resulting one-step growth curve will show a latent period (no increase in extracellular virus), a burst or rise period (rapid increase in virus titer as cells lyse), and a plateau phase. The effect of this compound can be assessed by comparing the growth curve in its presence to that of a vehicle control.
Luciferase Reporter Assay for Viral Replication
This is a high-throughput and sensitive method to quantify viral replication by measuring the activity of a reporter gene, such as luciferase, that is engineered into the viral genome or a subgenomic replicon.[1][4]
Principle: A recombinant virus or replicon carrying a luciferase gene is used to infect or transfect host cells. The expression of luciferase is dependent on viral replication. An antiviral compound will inhibit viral replication, leading to a decrease in luciferase activity.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well or 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a short period.
-
Infection/Transfection:
-
Infect the cells with the luciferase-expressing reporter virus.
-
Alternatively, transfect the cells with a luciferase-expressing viral replicon RNA.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication and luciferase expression (e.g., 24-72 hours).
-
Luciferase Assay:
-
Lyse the cells using a specific lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a dual-luciferase system with a co-transfected control reporter).
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Figure 3: Workflow for a Luciferase Reporter Assay.
Conclusion
The foundational studies on this compound have established its broad-spectrum antiviral activity and have elucidated several potential host-directed mechanisms of action. Its ability to inhibit nucleoside transport, modulate phosphodiesterase activity, and influence key cellular signaling pathways underscores its potential as a multifaceted antiviral agent. While the available quantitative data on its antiviral potency is still somewhat limited, the existing evidence strongly supports its further investigation. The detailed experimental protocols provided in this guide offer a framework for future studies aimed at comprehensively characterizing the antiviral profile of this compound and its derivatives against a wider range of viral pathogens. The continued exploration of this compound's antiviral properties may pave the way for the development of novel and effective host-directed therapies for the treatment of viral infections.
References
- 1. The antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral action of this compound and its derivatives against influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Benefits of this compound in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Combined with Tumor Necrosis Factor‐α Enhances Inhibition of Proliferation in Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dtp.cancer.gov [dtp.cancer.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Dipyridamole for In Vitro Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipyridamole is a medication primarily used for its antiplatelet and vasodilatory effects. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake.[1][2] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, which can modulate various cellular processes, including cell proliferation.[3][4]
The effect of this compound on cell proliferation is complex and highly context-dependent, varying with cell type and concentration. It has been shown to inhibit the growth of some cell lines, such as vascular smooth muscle cells, while in other cases, particularly certain cancer cell lines, it may promote proliferation.[3][5] This document provides detailed protocols and application notes for utilizing this compound in in vitro cell proliferation assays to characterize its effects on specific cell lines.
Mechanism of Action in Cell Proliferation
This compound's influence on cell proliferation is primarily mediated through two pathways:
-
Inhibition of Phosphodiesterases (PDEs): this compound inhibits multiple PDE enzymes (PDE5, 6, 7, 8, 9, 10, 11).[6] This prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] Elevated cAMP and cGMP levels activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which can phosphorylate various substrates, including transcription factors that regulate the cell cycle.[3][5]
-
Inhibition of Adenosine Reuptake: this compound blocks equilibrative nucleoside transporters (ENTs), primarily ENT1 and ENT2, preventing the reuptake of adenosine from the extracellular space into cells like platelets and red blood cells.[1][7][8] The resulting increase in extracellular adenosine allows it to bind to and activate cell surface adenosine receptors (A1, A2A, A2B, A3), which can trigger various signaling cascades that influence cell growth and viability.[4][9]
The ultimate effect on proliferation—whether stimulation or inhibition—depends on the specific signaling pathways dominant in a given cell type. For instance, in some cancer cells, the cAMP/PKA pathway leads to the phosphorylation of the CREB transcription factor, which has been associated with increased proliferation.[5][10] Conversely, in vascular smooth muscle cells, increased cAMP and cGMP can induce cell cycle arrest.[3]
Figure 1: this compound's dual mechanism of action on cell signaling pathways.
Quantitative Data Summary
The effect of this compound varies significantly across different cell lines and experimental conditions. The following table summarizes quantitative data from various studies.
| Cell Line | Cell Type | This compound Concentration | Observed Effect on Proliferation | Citation(s) |
| HCT-8 | Human Colorectal Cancer | 0–20 µM | Dose-dependent increase | [5][11] |
| U937 | Human Lymphoma | 0–20 µM | Dose-dependent increase | [5][11] |
| MDA-MB-435 | Human Melanoma | IC50: 40.31 µM | Inhibition | [12] |
| SK-MEL-5 | Human Melanoma | IC50: 29.77 µM | Inhibition | [12] |
| HTR, YCC (Canine) | Canine Melanoma | Low conc. | Increased proliferation | [12] |
| HTR, YCC (Canine) | Canine Melanoma | High conc. (IC50: 19.75, 29.81 µM) | Inhibition | [12] |
| 4T1-Luc | Mouse Breast Cancer | 50, 100 µM | Impaired migration (related to proliferation) | [13] |
| MDA-MB-231T | Human Breast Cancer | 100 µM | Impaired migration (related to proliferation) | [13] |
| MM-1CB, HMV-1 | Human Melanoma | 0.1–10 µM (with TNF-α) | Enhanced inhibition | [14] |
| MOLT-3, BL-TH | Human Leukemia/Lymphoma | up to 10 µM (with Vincristine) | Synergistic inhibition | [15] |
| VSMC (Venous/Arterial) | Human Smooth Muscle | Not specified | Inhibition, G0/G1 cell cycle arrest | [3] |
Experimental Protocols
General Considerations
-
Stock Solution Preparation: this compound is soluble in DMSO.[16] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Store at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[16]
-
Working Solutions: Dilute the DMSO stock solution in a complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
-
Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the this compound-treated wells.
-
Untreated Control: Cells cultured in medium only.
-
Positive Control: A known inhibitor or stimulator of proliferation for the specific cell line, if available.
-
Experimental Workflow
The general workflow for assessing the effect of this compound on cell proliferation is outlined below.
Figure 2: General experimental workflow for in vitro cell proliferation assays.
Protocol 1: MTT Cell Proliferation Assay
This protocol is based on the colorimetric measurement of formazan produced by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[17]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in a complete medium to a concentration that will ensure they are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.
-
Incubate the plate at 37°C, 5% CO₂ for 12-24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).[17]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well.
-
Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Protocol 2: BrdU Cell Proliferation Assay
This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of DNA synthesis.[18]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate)
-
Cells of interest and culture reagents
-
96-well plates
-
This compound stock solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells with this compound for the desired duration.
-
-
BrdU Labeling:
-
Following the manufacturer's instructions, add the BrdU labeling solution to each well.
-
Incubate the cells for 2-24 hours at 37°C. The optimal incubation time depends on the cell cycle length of the cell line.[18]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add the fixing/denaturing solution to each well and incubate for approximately 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[19]
-
-
Immunodetection:
-
Wash the wells to remove the fixing/denaturing solution.
-
Add the diluted anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add the secondary antibody-HRP conjugate. Incubate for 30 minutes.
-
-
Substrate Addition and Data Acquisition:
-
Wash the wells thoroughly.
-
Add the TMB substrate and incubate in the dark until a color change is sufficient (typically 15-30 minutes).
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of this compound's action in inhibition of venous and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibition and Immunotropic Activity of this compound Dynamic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of this compound, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Repurposing of the Cardiovascular Drug Statin for the Treatment of Cancers: Efficacy of Statin–this compound Combination Treatment in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound prevents triple-negative breast-cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Combined with Tumor Necrosis Factor‐α Enhances Inhibition of Proliferation in Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic inhibitory effects of this compound and vincristine on the growth of human leukaemia and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Establishing Animal Models of Thrombosis with Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing animal models of thrombosis to evaluate the anti-thrombotic effects of dipyridamole. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to this compound in Thrombosis Research
This compound is an antiplatelet agent with a multi-faceted mechanism of action, making it a compound of interest in thrombosis research.[1] It primarily works by inhibiting phosphodiesterase (PDE), which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within platelets.[1] This increase in cyclic nucleotides inhibits platelet aggregation and activation. Additionally, this compound blocks the cellular reuptake of adenosine, a potent inhibitor of platelet function, thereby potentiating its local anti-aggregatory effects.[1] Animal models of thrombosis are crucial for the preclinical evaluation of such anti-thrombotic agents, allowing for the investigation of efficacy, dose-response relationships, and underlying mechanisms in a physiological setting.
Choosing an Animal Model
The selection of an appropriate animal model is critical and depends on the specific research question. Common rodent models of thrombosis include those induced by chemical injury, such as with ferric chloride, or photochemical injury using Rose Bengal.[2][3] These models are well-established, reproducible, and suitable for screening anti-thrombotic compounds.
Logical Flow for Model Selection
Caption: Decision-making workflow for selecting a suitable animal model of thrombosis.
Signaling Pathway of this compound's Anti-Thrombotic Action
Caption: this compound's dual mechanism of inhibiting PDE and blocking adenosine uptake to increase cAMP and inhibit platelet activation.
Experimental Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus. It is a widely used and reproducible model for evaluating antiplatelet agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle for this compound (e.g., saline with 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe and monitor
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Suture material
Experimental Workflow:
References
Application Notes and Protocols for Dipyridamole Dosage in Murine Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of dipyridamole for murine models of ischemic stroke. This document includes a summary of effective dosages from published literature, detailed experimental protocols for stroke induction and neurological assessment, and an overview of the key signaling pathways involved in this compound's neuroprotective effects.
This compound Dosage and Administration in Murine Stroke Models
This compound has been investigated in various murine stroke models for its neuroprotective properties beyond its well-known antiplatelet effects. The selection of an appropriate dose and route of administration is critical for the successful design and interpretation of preclinical stroke studies.
Quantitative Data Summary
The following table summarizes this compound dosages, administration routes, and their reported effects in murine stroke models.
| Dosage (mg/kg) | Administration Route | Frequency & Duration | Murine Model | Key Findings | Reference |
| 10, 30 | Oral Gavage | Twice daily for 3 days | C57BL/6 Mice (MCAO) | Did not significantly decrease cerebral infarct size or improve neurological deficits.[1] | [1] |
| 50 | Not Specified | Not Specified | BALB/c and C57Bl Mice | Stimulated primary humoral immune response. | [2] |
| 60 | Oral Gavage | Twice daily for 3 days | C57BL/6 Mice (MCAO) | In combination with aspirin, increased cerebral blood flow, decreased stroke size, and improved neurological deficits.[1] | [1] |
| 100 | Intraperitoneal | Once daily | B6D2F1 Mice (P388 murine lymphoid neoplasms) | Studied in combination with 5-FU for cancer treatment. | |
| 120 | Oral Gavage | Daily for 4 weeks | Tumor-bearing mice | Used to achieve therapeutic plasma concentrations.[3] | [3] |
| 200 | Oral Gavage | Twice daily for 7 days | C57BL/6J Mice (Hindlimb ischemia) | Enhanced ischemia-induced arteriogenesis.[3] | [3] |
Experimental Protocols
Preparation and Administration of this compound
Oral Gavage Formulation:
-
Vehicle: A common vehicle for oral administration of this compound is a 1% carboxymethylcellulose (CMC) suspension.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 1% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Create a suspension by adding the this compound powder to the 1% CMC solution.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
Intraperitoneal Injection Formulation:
-
Solubility: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and ethanol.[4]
-
Preparation:
-
Dissolve this compound in a minimal amount of DMSO (e.g., to a concentration of 30 mg/ml).[4]
-
For injection, dilute the DMSO stock solution with a sterile aqueous buffer such as phosphate-buffered saline (PBS, pH 7.2). A 1:1 solution of DMSO:PBS can achieve a this compound solubility of approximately 0.5 mg/ml.[4]
-
It is recommended to prepare this aqueous solution fresh for each use and not to store it for more than one day.[4]
-
Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal filament model of MCAO is a widely used technique to induce focal cerebral ischemia in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Silicone-coated monofilament (e.g., 6-0 nylon)
-
Surgical microscope or loupes
-
Micro-surgical instruments (forceps, scissors, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance). Shave the ventral neck area and disinfect with an appropriate antiseptic.
-
Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissue. Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The typical insertion depth is 9-11 mm from the carotid bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (typically 30-90 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure: Ligate the ECA stump permanently and close the neck incision with sutures.
Neurological Deficit Scoring
Neurological deficits are assessed to evaluate the severity of the ischemic injury.
Bederson Scoring System:
This is a commonly used four-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion. The mouse shows contralateral forelimb flexion when lifted by the tail.
-
2: Circling. The mouse circles towards the paretic side.
-
3: Leaning. The mouse leans to one side at rest.
-
4: No spontaneous motor activity.
Modified Neurological Severity Score (mNSS):
This is a more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions. The total score ranges from 0 (no deficit) to 18 (maximal deficit).
Garcia Scale:
This scale assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation. The total score ranges from 3 to 18.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Ischemic Stroke
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by potentiating adenosine and nitric oxide signaling.
Caption: this compound's neuroprotective signaling pathway in ischemic stroke.
Experimental Workflow for this compound Efficacy Testing
A typical workflow for assessing the efficacy of this compound in a murine stroke model involves several key stages.
Caption: A typical experimental workflow for evaluating this compound in a murine stroke model.
References
- 1. Additive effects of statin and this compound on cerebral blood flow and stroke protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ticagrelor or this compound plus aspirin may be a promising antiplatelet therapy in patients with minor stroke or transient ischemic attack: a bayesian network meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Dipyridamole-Induced Vasodilation Studies
Introduction
Dipyridamole is a widely utilized antiplatelet agent and vasodilator with significant applications in the prevention of thromboembolic events and for myocardial perfusion imaging.[1][2] Its therapeutic effects are primarily attributed to its ability to increase the local concentration of endogenous adenosine and to inhibit phosphodiesterase (PDE) enzymes, leading to vasodilation and inhibition of platelet aggregation.[3][4] These application notes provide a detailed overview of the signaling pathways involved in this compound-induced vasodilation and present standardized protocols for in vivo, ex vivo, and in vitro studies designed to investigate its vascular effects.
Mechanisms of this compound-Induced Vasodilation
This compound elicits vasodilation through two primary, interconnected signaling pathways:
-
Inhibition of Adenosine Reuptake: this compound blocks the nucleoside transporter responsible for the cellular uptake of adenosine by erythrocytes and endothelial cells.[1][5] This action increases the extracellular concentration of adenosine, which then binds to A2A receptors on vascular smooth muscle cells.[4][6] Activation of A2A receptors stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) to cause smooth muscle relaxation and vasodilation.[4][7]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly cGMP-specific PDE type V, which are responsible for the degradation of cyclic guanosine monophosphate (cGMP).[8][9] By preventing cGMP breakdown, this compound amplifies the signaling cascade of nitric oxide (NO).[7][9] Endothelium-derived NO stimulates soluble guanylyl cyclase (sGC) to produce cGMP, which activates protein kinase G (PKG), resulting in vasodilation.[8] this compound's inhibition of PDE enhances and prolongs this effect.[7][8]
Signaling Pathway Diagrams
Caption: Adenosine-mediated vasodilation pathway enhanced by this compound.
Caption: PDE inhibition pathway for this compound-induced vasodilation.
Experimental Protocols
In Vivo Study: Coronary Blood Flow Measurement in Rabbits
This protocol describes an in vivo method to assess the dose-dependent effects of this compound on coronary blood flow and vascular resistance.[10]
Objective: To quantify changes in coronary blood flow velocity and calculate coronary vascular resistance following intravenous administration of this compound.
Materials:
-
Male New Zealand white rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Pulsed Doppler velocimeter probe (3-mm, suction-type)
-
Data acquisition system
-
This compound solution for injection
-
Saline (vehicle control)
-
Infusion pump
Protocol:
-
Anesthetize the rabbit and ensure a stable plane of anesthesia.
-
Perform a median sternotomy to expose the heart.
-
Carefully apply the suction-type pulsed Doppler velocimeter probe to the proximal portion of the left anterior descending coronary artery.[10]
-
Allow the animal to stabilize and record baseline measurements of coronary blood flow velocity, heart rate, and mean arterial pressure.
-
Administer a single intravenous dose of this compound (e.g., 0.1, 1.0, or 10 mg/kg) or vehicle via an infusion pump over a set period.[10]
-
Continuously record all hemodynamic parameters during and after the infusion until they return to baseline.
-
Calculate the percent change in coronary blood flow velocity from baseline.
-
Calculate coronary vascular resistance as the ratio of mean arterial pressure to coronary blood flow velocity.
Caption: Workflow for in vivo measurement of coronary vasodilation.
Ex Vivo Study: Vasodilation in Isolated Aortic Rings
This protocol details the use of an isolated organ bath to measure the vasodilatory effect of this compound on pre-constricted arterial segments.[11]
Objective: To generate a concentration-response curve for this compound-induced relaxation in isolated aortic rings.
Materials:
-
Aorta from a euthanized rat or rabbit
-
Krebs-Henseleit buffer
-
Isolated organ bath system with force transducer
-
Phenylephrine or other vasoconstrictor (e.g., KCl)
-
This compound stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
Protocol:
-
Humanely euthanize the animal and immediately excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Suspend the aortic rings in organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
Induce a stable submaximal contraction using a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once the contraction plateau is reached, add this compound to the bath in a cumulative, log-incremental manner (e.g., 1 nM to 100 µM).
-
Record the isometric tension after each addition, allowing the response to stabilize.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
Caption: Workflow for ex vivo vasodilation studies using an organ bath.
Data Presentation
Quantitative data from this compound studies should be summarized to facilitate comparison and interpretation.
Table 1: Summary of this compound Dosages and Concentrations in Vasodilation Studies
| Study Type | Model Organism | Route of Administration | Effective Dose/Concentration | Reference(s) |
| In Vivo | Human | Intravenous Infusion | 0.56 mg/kg over 4 minutes | [12][13] |
| In Vivo | Human | Oral | 200 mg this compound (+ 25 mg aspirin) BID for 7 days | [5] |
| In Vivo | Rabbit | Intravenous Infusion | 0.1 - 10 mg/kg | [10] |
| In Vitro/ Ex Vivo | Human Platelets | Incubation | 3.5 µmol/L (therapeutically relevant) | [9][14] |
Table 2: Example Hemodynamic Effects of Intravenous this compound (0.56 mg/kg) in Humans
| Parameter | Reported Change | Reference(s) |
| Coronary Blood Flow Velocity | 3.8 to 7-fold increase from baseline | [12] |
| Peak Vasodilation Time | ~6.5 minutes after start of infusion | [12] |
| Systolic Blood Pressure | Decrease of 14 ± 15 mmHg | [12] |
| Heart Rate | Increase of 17 ± 11 bpm | [12] |
| Myocardial Blood Flow (Steal) | Decrease from 90 to 68 ml/100 g/min in some segments | [13] |
Table 3: Comparative Vasodilator Effects in Anesthetized Rabbits
| Agent (Dose) | Change in Coronary Blood Flow Velocity | Change in Coronary Vascular Resistance | Reference(s) |
| This compound (10 mg/kg) | Greatest Increase | Greatest Reduction | [10] |
| Nitroglycerin (various) | Dose-dependent increase | Dose-dependent decrease | [10] |
| Nitroprusside (various) | Dose-dependent increase | Dose-dependent decrease | [10] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. droracle.ai [droracle.ai]
- 7. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of this compound, nitroglycerin, and nitroprusside on coronary vascular resistance in rabbits: measurement with pulsed Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emka.scireq.com [emka.scireq.com]
- 12. asnc.org [asnc.org]
- 13. jacc.org [jacc.org]
- 14. This compound enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dipyridamole in Ex Vivo Platelet Aggregation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole is an antiplatelet agent widely utilized in therapeutic settings to reduce the risk of thromboembolic events. Its application in ex vivo platelet aggregation assays is crucial for understanding its mechanism of action, evaluating its efficacy, and developing new antithrombotic therapies. These assays provide a controlled environment to study the effects of this compound on platelet function, offering valuable insights for both preclinical and clinical research.
This compound's primary antiplatelet effects are mediated through two main mechanisms: the inhibition of adenosine reuptake and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] By blocking the reuptake of adenosine by erythrocytes and endothelial cells, this compound increases the extracellular concentration of adenosine, which in turn stimulates platelet adenylate cyclase, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Increased cAMP inhibits platelet activation and aggregation.[2][4] Additionally, this compound inhibits PDE enzymes, which are responsible for the degradation of cAMP and cyclic guanosine monophosphate (cGMP), further augmenting the levels of these inhibitory second messengers.[1][5]
An important consideration when studying this compound is that its inhibitory effects on platelet aggregation are significantly more pronounced in whole blood than in platelet-rich plasma (PRP).[3][5][6] This is attributed to the interaction with red blood cells, which release adenosine precursors.[3] Therefore, whole blood aggregometry is often the preferred method for evaluating the antiplatelet activity of this compound ex vivo.
Signaling Pathways of this compound in Platelets
Caption: this compound's dual mechanism of action in platelets.
Quantitative Data Summary
The following tables summarize quantitative data from ex vivo studies on the effect of this compound on platelet aggregation.
Table 1: Effect of this compound on ADP and Collagen-Induced Platelet Aggregation in Whole Blood
| This compound Concentration/Dose | Agonist | Method | Inhibition of Aggregation | Reference |
| 200 mg (oral, 2hr post-intake) | ADP & Collagen | Impedance Aggregometry | Significant inhibition | [6] |
| 400 mg/day (4 days) | ADP & Collagen | Impedance Aggregometry | Further increased inhibition | [6] |
| 3.9 µM (in vitro) | ADP & Collagen | Impedance Aggregometry | Statistically significant inhibition | [6] |
| 200 mg (oral, sustained release) | Platelet-Vessel Wall Interaction | Ex vivo perfusion chamber | 19.8% +/- 6.7% reduction in aggregate area | [7][8] |
Table 2: Comparative Effects of this compound and Aspirin on Platelet Aggregation in Whole Blood
| Treatment (oral) | Agonist | Method | Inhibition of Aggregation | Reference |
| This compound (200 mg) | Platelet Activating Factor (PAF) | Whole Blood Platelet Count | Significant inhibition (p < 0.002) | [9] |
| Aspirin (300 mg) | Platelet Activating Factor (PAF) | Whole Blood Platelet Count | No significant effect | [9] |
| This compound (200 mg) + Aspirin (300 mg) | Platelet Activating Factor (PAF) | Whole Blood Platelet Count | Significant inhibition (p < 0.0001) | [9] |
| This compound (200 mg) | Collagen (2 µg/ml) | Whole Blood Platelet Count | Significant inhibition (p < 0.06) | [9] |
| Aspirin (300 mg) | Collagen (2 µg/ml) | Whole Blood Platelet Count | Significant inhibition (p < 0.0001) | [9] |
| This compound (200 mg) + Aspirin (300 mg) | Collagen (2 µg/ml) | Whole Blood Platelet Count | Significant inhibition (p < 0.0001) | [9] |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Using Whole Blood Impedance Aggregometry
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation in a whole blood sample, which is particularly relevant for this compound.
1. Materials and Reagents:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Agonists: Adenosine diphosphate (ADP), Collagen
-
Saline solution (0.9% NaCl)
-
Impedance aggregometer and corresponding cuvettes with electrodes
-
Pipettes and tips
-
37°C water bath or heating block
2. Experimental Workflow:
Caption: Workflow for ex vivo whole blood platelet aggregation assay.
3. Procedure:
-
Blood Collection: Collect whole blood from subjects into vacutainer tubes containing 3.2% sodium citrate. The blood should be kept at room temperature and used within 2-4 hours of collection.
-
Sample Preparation:
-
Gently mix the blood by inversion.
-
Pre-warm the blood sample to 37°C for 5-10 minutes.
-
-
In Vitro Dosing:
-
Aggregation Measurement:
-
Pipette the pre-incubated blood sample into the aggregometer cuvette.
-
Place the cuvette in the heating block of the aggregometer and allow the baseline to stabilize.
-
Add the agonist (e.g., ADP or collagen) to the cuvette to induce aggregation.
-
Record the change in impedance for a set period (typically 5-10 minutes). The aggregation of platelets onto the electrodes causes an increase in impedance.
-
-
Data Analysis:
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for this compound-treated samples compared to the vehicle control.
-
If multiple concentrations of this compound are tested, an IC50 value can be calculated.
-
Protocol 2: Ex Vivo Platelet Aggregation Using Light Transmission Aggregometry (LTA)
While less sensitive for this compound's effects, LTA is a classic method and can be used for comparative studies.
1. Materials and Reagents:
-
This compound stock solution
-
Whole blood collected in 3.2% sodium citrate tubes
-
Agonists: ADP, Collagen
-
Centrifuge
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
37°C water bath or heating block
2. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Sample Preparation:
-
Adjust the platelet count of the PRP if necessary using PPP.
-
Pre-warm the PRP to 37°C.
-
-
In Vitro Dosing:
-
Add a small volume of the this compound stock solution or vehicle control to an aliquot of PRP.
-
Pre-incubate the PRP with this compound for a specified time at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette with the pre-incubated PRP and a stir bar into the aggregometer.
-
Allow the baseline to stabilize.
-
Add the agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage from the aggregation curve.
-
Calculate the percentage of inhibition for this compound-treated samples relative to the vehicle control.
-
Conclusion
The ex vivo evaluation of this compound's antiplatelet effects is essential for a comprehensive understanding of its pharmacological profile. Due to its unique mechanism of action involving interactions with red blood cells, whole blood aggregometry is the most physiologically relevant method for these assays. The provided protocols and data offer a framework for researchers to design and execute robust experiments to investigate the impact of this compound on platelet function. Careful adherence to standardized procedures is critical for obtaining reliable and reproducible results in the development and assessment of antiplatelet therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of the antiplatelet action of this compound in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alone or combined with low-dose acetylsalicylic acid inhibits platelet aggregation in human whole blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alone or combined with low-dose acetylsalicylic acid inhibits platelet aggregation in human whole blood ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound alone and in combination with aspirin on whole blood platelet aggregation, PGI2 generation, and red cell deformability ex vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Dipyridamole Administration in Large Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dipyridamole administration techniques in large animal research models. The following sections detail the mechanism of action, pharmacokinetic data, and established experimental protocols for intravenous and local administration of this compound in species such as dogs, pigs, sheep, and non-human primates.
Mechanism of Action
This compound is a vasodilator and antiplatelet agent with a multi-faceted mechanism of action. Primarily, it increases the extracellular concentration of adenosine by inhibiting its cellular reuptake and breakdown.[1][2] Adenosine then activates adenosine receptors, leading to the relaxation of smooth muscle cells in blood vessels, particularly the coronary arteries, and inhibition of platelet aggregation.[2] Additionally, this compound inhibits phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The resulting increase in intracellular cAMP and cGMP further contributes to vasodilation and antiplatelet effects.
Signaling Pathway of this compound
Pharmacokinetic Data
The pharmacokinetic profile of this compound can vary between species. Key parameters are summarized below.
| Parameter | Dog | Human (for reference) |
| Bioavailability | - | 37-66% (oral)[2] |
| Protein Binding | - | ~99%[2] |
| Metabolism | Hepatic (glucuronidation) | Hepatic (glucuronidation)[2] |
| Elimination Half-life | - | Alpha phase: 40 min, Beta phase: 10 hours[2] |
| Excretion | - | Biliary (95%), minimal in urine[2] |
Experimental Protocols
Intravenous Administration in a Canine Model for Cardiovascular Research
This protocol is based on studies investigating the effects of this compound on systemic and cerebral circulation in dogs.[3][4][5]
Objective: To induce vasodilation and assess hemodynamic changes.
Materials:
-
This compound intravenous solution
-
Saline solution (0.9% NaCl) for dilution
-
Infusion pump
-
Catheters for intravenous access and blood pressure monitoring
-
Ventilator[4]
-
ECG and blood pressure monitoring equipment
Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia.
-
Establish intravenous access for drug administration and a separate line for blood sampling and pressure monitoring.
-
Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a stabilization period.
-
Prepare the this compound infusion. A common dosage regimen is a loading dose followed by maintenance infusions.
-
Administer the loading dose via the infusion pump over a set period (e.g., 5-10 minutes) to avoid rapid hypotension.
-
Commence the maintenance infusion schedule.
-
Continuously monitor hemodynamic parameters throughout the infusion period.
-
Collect blood samples at predetermined intervals to measure relevant biomarkers if required by the study design.
Experimental Workflow: IV this compound Administration in a Canine Model
Local Perivascular Administration in a Porcine Model of Arteriovenous Graft Stenosis
This protocol is adapted from a study evaluating the local delivery of this compound to prevent neointimal hyperplasia in pigs.[6]
Objective: To achieve sustained local high concentrations of this compound at the site of a vascular anastomosis.
Materials:
-
This compound powder
-
Injectable polymeric gel
-
Microspheres (optional, for sustained release)[6]
-
Surgical instruments for graft implantation
-
Polytetrafluoroethylene (PTFE) grafts[6]
-
Anesthesia and surgical monitoring equipment
Procedure:
-
Anesthetize the pig and prepare the surgical site (e.g., carotid artery and external jugular vein).[6]
-
Perform the arteriovenous graft implantation.
-
Prepare the this compound-gel mixture.
-
Apply the this compound-gel mixture around the graft-arterial and graft-venous anastomoses.[6]
-
Close the surgical incision.
-
Monitor the animal post-operatively according to standard veterinary procedures.
-
At the study endpoint (e.g., 3-4 weeks), explant the grafts and adjacent vessels for histological and drug concentration analysis.[6]
Quantitative Data from Large Animal Studies
The following tables summarize the quantitative effects of this compound administration in various large animal models.
Table 1: Hemodynamic and Blood Flow Changes in Anesthetized Dogs Following IV this compound Administration[3][4]
| Parameter | Baseline (Mean ± SE) | Post-Dipyridamole (Mean ± SE) | Percentage Change |
| Systemic Effects | |||
| Mean Arterial Pressure | - | - | ↓ 20% |
| Peripheral Vascular Resistance | - | - | ↓ 31% |
| Cardiac Index | - | - | ↑ 13% |
| Organ Blood Flow | |||
| Right Ventricle | - | - | ↑ 355% |
| Left Ventricle | - | - | ↑ 213% |
| Jejunum | - | - | ↓ 52% |
| Kidney | - | - | Slight Decrease |
| Liver | - | - | Slight Decrease |
| Cerebral Hemispheres | - | - | No Significant Change |
Table 2: Cardiovascular Effects in Conscious Dogs Following IV this compound Infusion[7]
| Parameter | Percentage Change (Mean ± SE) |
| Mean Coronary Blood Flow | ↑ 244 ± 28% |
| Large Coronary Arterial Cross-sectional Area | ↑ 28 ± 3.2% |
| Heart Rate | ↑ 32 ± 3.6% |
| LV dP/dt | ↑ 23 ± 3.0% |
| Late Diastolic Coronary Resistance | ↓ 73 ± 2.4% |
| Mean Arterial Pressure | ↓ 14 ± 1.9% |
Table 3: this compound Dosages in Various Large Animal Models
| Animal Model | Route of Administration | Dosage | Research Context | Reference |
| Dog | Intravenous | Loading: 1 mg/kg; Maintenance: 0.5 mg/kg every 30 min | Cerebral and systemic circulation | [3][4][5] |
| Dog | Intravenous | 7-9.7 µg/kg/min for 6 hours | Myocardial infarct size reduction | [7] |
| Dog | Intravenous | 0.25 mg/kg | Coronary artery dilation | [8] |
| Pig | Perivascular | 0.26-52 mg in a polymeric gel | Arteriovenous graft stenosis | [6] |
| Fetal Sheep | Intravenous | 0.25 mg/kg | Cardiovascular responses | [9] |
| Non-human Primate (Stump-tailed macaque) | Oral | 50 mg/day | Prevention of lipid accumulation in vein grafts | [10] |
Important Considerations
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters and should be carefully considered and reported.
-
Hypotension: this compound can cause a significant drop in blood pressure, which may require management.[3][4][8]
-
Reversal Agent: Aminophylline can be used to reverse the effects of this compound if necessary.[1][8]
-
Species Differences: The dosages and effects of this compound can vary between species. The protocols provided should be adapted as needed for the specific animal model and research question.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. asnc.org [asnc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of intravenous this compound on the cerebral and systemic circulations of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy of local this compound therapy in a porcine model of arteriovenous graft stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvage of ischemic myocardium by this compound in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dilates large coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma adenosine and cardiovascular responses to this compound in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspirin or this compound individually prevent lipid accumulation in primate vein bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipyridamole in Ophthalmology: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and potential therapeutic applications of dipyridamole in various ophthalmological conditions. Detailed protocols for preclinical and clinical research are outlined to facilitate further investigation into this repurposed drug.
This compound, a pyrimidopyrimidine derivative, has long been utilized for its antiplatelet and vasodilatory properties.[1] Emerging research has highlighted its multifaceted mechanisms of action, including adenosine uptake inhibition and modulation of intracellular signaling pathways, suggesting its potential in treating a range of eye diseases.[2] This document summarizes key findings and provides detailed methodologies for studying this compound's efficacy in ophthalmology.
Ocular Conditions of Interest
This compound has shown promise in the following ophthalmic applications:
-
Pterygium and Dry Eye Disease: By inhibiting inflammation and aberrant cell proliferation.[3][4]
-
Diabetic Retinopathy: Through its antiplatelet, vasodilatory, and potential anti-angiogenic effects.[5][6]
-
Glaucoma and Ocular Hypertension: By increasing ocular blood flow and potentially modulating aqueous humor dynamics.[2][7]
Mechanism of Action in Ocular Tissues
This compound's therapeutic effects in the eye are attributed to several mechanisms:[2]
-
Inhibition of Adenosine Reuptake: Increases extracellular adenosine levels, leading to the activation of adenosine receptors (e.g., A2A). This triggers a cascade of downstream effects, including vasodilation and anti-inflammatory responses.
-
Phosphodiesterase (PDE) Inhibition: Leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8]
-
Anti-inflammatory and Anti-proliferative Effects: Modulates signaling pathways, such as the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1), a key player in ocular surface inflammation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies on this compound in ophthalmology.
Table 1: Preclinical Studies of this compound in Animal Models
| Study Focus | Animal Model | This compound Administration | Key Quantitative Findings | Reference(s) |
| Ocular Hypertension | Rabbit | Intraperitoneal injection (100 mg/kg) | Inhibited prostaglandin E2-induced ocular hypertension and rise in aqueous humor protein. | [7][9] |
| Ocular Blood Flow | Rabbit | Intravitreal injection (0.1 mL of 10⁻³ mol/L) | 36.9% ± 5.2% increase in retinal vein diameter 6 hours post-injection. | [10] |
| Diabetic Retinopathy | Rat (Streptozotocin-induced) | Oral (6 mg/kg daily with aspirin) | Slowed the decrease in the percentage of retinal area occupied by horseradish peroxidase-labeled vessels. | [6] |
| Ocular Hypertension | Rabbit | Topical eye drops (0.00005% to 0.5%) | Maximal reduction of intraocular pressure achieved in 1-2 hours; effect lasted for 6 hours. | [2] |
Table 2: Clinical Studies of this compound in Human Subjects
| Study Focus | Study Design | This compound Administration | Key Quantitative Findings | Reference(s) |
| Pterygium & Dry Eye | Survey-based study (n=25) | Topical eye drops | 52.4% (±27.5%) reduction in Ocular Surface Disease Index (OSDI) scores. Mean OSDI scores decreased from 37.7 (±20.2) to 18.7 (±15.2). | [3][11] |
| Pterygium | Case report | Topical eye drops (1.68 x 10⁻⁴ M in normal saline) | Pterygium length decreased from 1.5 mm to 1.0 mm; height decreased from ~1.0 mm to ~0.3 mm over 12 months. | [12][13] |
| Diabetic Retinopathy (DAMAD Study) | Multicenter RCT (n=475) | Oral (225 mg/day) with aspirin | Slower annual incrementation of microaneurysms compared to placebo (P=0.02). | [10] |
| Diabetic Retinopathy | Double-blind, cross-over trial (n=27) | Oral (225 mg/day) with high-dose aspirin | Significant prolongation of platelet survival from 7.3 (±0.2) days to 8.4 (±0.1) days (P < 0.001). | [5] |
Experimental Protocols
Preparation of this compound Ophthalmic Solution (for Preclinical and Clinical Use)
This protocol is based on formulations described in patent literature and is intended for research purposes.[14]
Materials:
-
This compound powder
-
Citric acid
-
Sodium chloride
-
Sterile water for injection
-
0.22 µm sterile filter
-
Sterile eye drop bottles
-
pH meter
-
Analytical balance
-
Laminar flow hood
Protocol:
-
Prepare the Vehicle: In a laminar flow hood, dissolve 1 g of citric acid and 0.9 g of sodium chloride in 100 mL of sterile water to create a saline solution with a pH of approximately 6.7.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, for an 85 µg/mL solution, weigh 8.5 mg of this compound.
-
Sterilization of this compound Powder (Optional, as described in some patents): Irradiate the weighed this compound powder with UVB light for 30 minutes for sterility.
-
Dissolution: Add the this compound powder to the prepared saline vehicle and stir until fully dissolved.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Filling: Aseptically dispense the sterile solution into sterile eye drop bottles.
-
Quality Control: Measure the pH of the final solution to ensure it is within the desired range (e.g., 6.5-6.7). Perform sterility testing and concentration verification as required.
Intravitreal Injection of this compound in a Rabbit Model of Diabetic Retinopathy
This protocol is a composite based on general intravitreal injection techniques in rabbits and findings from this compound studies.[10][15][16][17]
Materials:
-
New Zealand White rabbits
-
Streptozotocin (for diabetes induction)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Topical proparacaine hydrochloride ophthalmic solution
-
Povidone-iodine solution (5%)
-
Sterile eyelid speculum
-
30-gauge needles
-
Hamilton syringe
-
This compound solution for injection (prepared as in 4.1, or as required for the study)
-
Slit-lamp biomicroscope
-
Tonometer
-
Fluorescein angiography and Optical Coherence Tomography (OCT) equipment
Protocol:
-
Induction of Diabetic Retinopathy (if applicable): Induce diabetes in rabbits via a single intravenous injection of streptozotocin. Monitor blood glucose levels to confirm diabetes. Allow several weeks for the development of early signs of diabetic retinopathy.
-
Animal Preparation: Anesthetize the rabbit. Place the animal on a surgical board to ensure stability.
-
Anesthesia and Asepsis: Instill one drop of topical proparacaine hydrochloride for local anesthesia. Gently clean the periocular area with a 5% povidone-iodine solution.
-
Intravitreal Injection:
-
Insert a sterile eyelid speculum.
-
Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle through the sclera, approximately 1-2 mm posterior to the limbus, into the vitreous cavity, avoiding the lens.
-
Slowly inject the desired volume (e.g., 0.1 mL) of the this compound solution.
-
Withdraw the needle carefully.
-
-
Post-injection Monitoring: Apply a drop of povidone-iodine to the injection site. Monitor the animal for any signs of distress or ocular inflammation. Measure intraocular pressure using a tonometer.
-
Outcome Assessment: At predetermined time points, perform slit-lamp biomicroscopy, fundus photography, fluorescein angiography, and OCT to assess changes in retinal vasculature, vessel diameter, and retinal thickness.
-
Histological Analysis (optional): At the end of the study, euthanize the animals and enucleate the eyes for histological examination of the retinal layers.
Clinical Trial Protocol for Topical this compound in Pterygium and Dry Eye
This protocol is based on publicly available clinical trial information and published studies.[3][4][11]
Study Design: Randomized, double-masked, placebo-controlled clinical trial.
Inclusion Criteria:
-
Adult patients (18 years or older).
-
Diagnosed with pterygium.
-
Concomitant symptoms of dry eye, as determined by a standardized questionnaire (e.g., Ocular Surface Disease Index - OSDI) and clinical signs (e.g., positive fluorescein staining, reduced tear breakup time).
-
Informed consent provided.
Exclusion Criteria:
-
Active ocular infection.
-
History of herpetic keratitis.
-
Use of other topical ophthalmic medications (except lubricating eye drops).
-
Known allergy to this compound.
-
Previous pterygium surgery.
Treatment Protocol:
-
Randomization: Randomly assign patients to either the this compound eye drop group or the placebo (vehicle) eye drop group.
-
Dosing: Instruct patients to instill one drop of the assigned medication into the affected eye(s) twice daily.
-
Follow-up: Schedule follow-up visits at baseline, 1, 3, 6, and 12 months.
-
Outcome Measures:
-
Primary: Change in OSDI score from baseline.
-
Secondary:
-
Change in pterygium size (length and height) and vascularity, assessed via slit-lamp photography.
-
Tear breakup time.
-
Corneal and conjunctival staining scores.
-
Adverse event monitoring.
-
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling via Adenosine A2A Receptor Activation
This compound inhibits the reuptake of adenosine, increasing its extracellular concentration. Adenosine then binds to A2A receptors on immune and endothelial cells, leading to an increase in intracellular cAMP. This cascade ultimately results in anti-inflammatory effects.
This compound's Modulation of ICAM-1 Expression
Inflammatory stimuli upregulate the expression of ICAM-1 on endothelial cells, facilitating leukocyte adhesion and inflammation. This compound, through its anti-inflammatory properties, is thought to downregulate ICAM-1 expression, thereby reducing ocular surface inflammation.
Experimental Workflow for Preclinical Evaluation of this compound Eye Drops
This workflow outlines the key stages in the preclinical assessment of a novel this compound ophthalmic formulation.
Future Directions
Further rigorous, large-scale clinical trials are necessary to definitively establish the efficacy and safety of topical this compound for various ocular conditions.[2] Research should also focus on optimizing formulations to enhance bioavailability and patient comfort. Investigating the long-term effects and potential combination therapies will also be crucial in realizing the full therapeutic potential of this compound in ophthalmology.
References
- 1. oculardiscovery.com [oculardiscovery.com]
- 2. Ocular Applications of this compound: A Review of Indications and Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Aspirin, this compound and platelet survival in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aspirin plus this compound on the retinal vascular pattern in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on prostaglandin-induced ocular hypertension in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pterygium: Nonsurgical Treatment Using Topical this compound – A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20170151246A1 - Methods of eye treatment using therapeutic compositions containing this compound - Google Patents [patents.google.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. nc3rs.org.uk [nc3rs.org.uk]
Troubleshooting & Optimization
addressing dipyridamole precipitation in aqueous buffer solutions
Welcome to the technical support center for addressing dipyridamole precipitation in aqueous buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to an aqueous buffer?
A1: this compound is a weakly basic drug and its solubility is highly pH-dependent.[1][2][3] It is more soluble in acidic conditions (pH < 3.3) where it is ionized.[3][4] When a this compound solution, often prepared in an organic solvent like DMSO, is added to a neutral or alkaline aqueous buffer (e.g., PBS pH 7.2), the pH of the local environment increases. This causes the this compound to convert to its less soluble, non-ionized form, leading to precipitation.[1][2]
Q2: What is the aqueous solubility of this compound?
A2: this compound is sparingly soluble in aqueous buffers.[5] Its solubility decreases as the pH increases. For example, at pH 7.4, the solubility is approximately 10.7 µg/mL.[6] In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is about 0.5 mg/mL.[5]
Q3: What are the pKa values of this compound?
A3: The strongest basic pKa of this compound is reported to be around 3.54, while another reported pKa is 6.4.[3][7] This indicates that this compound is a weak base.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: Several strategies can be employed to prevent this compound precipitation:
-
pH control: Maintaining a low pH (ideally below 3.3) will keep this compound in its soluble, ionized form.[3][4]
-
Use of co-solvents: Initially dissolving this compound in an organic solvent like DMSO or ethanol before diluting with an aqueous buffer can help.[5] However, the final concentration of the organic solvent should be considered for its potential effects on the experiment.
-
Precipitation inhibitors: Using polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit precipitation.[8][9][10]
-
pH modifiers: Incorporating organic acids like tartaric acid can create a more acidic microenvironment, enhancing solubility.[2]
-
Solid dispersions: Preparing solid dispersions of this compound with polymers can improve its dissolution and inhibit precipitation.[9][11]
Q5: Are there any analytical methods to quantify the amount of dissolved this compound?
A5: Yes, several analytical methods are available, including:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for quantifying this compound.[12][13]
-
UV-Vis Spectrophotometry: this compound has characteristic UV absorbance maxima that can be used for quantification.[5][14]
-
Square Wave Voltammetry: An electrochemical method that has been used for the determination of this compound.[14][15]
Troubleshooting Guides
Issue: this compound precipitates upon addition to PBS buffer (pH 7.4).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Buffer pH: this compound's solubility significantly decreases at a pH above its pKa. If your buffer pH is neutral or basic, consider using a more acidic buffer if your experimental conditions allow.
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.[5]
-
Control Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This helps to rapidly disperse the drug and avoid localized high concentrations that can trigger precipitation.
-
Evaluate Final Concentration: If precipitation still occurs, you may be exceeding the solubility limit of this compound in your final solution. Try reducing the final concentration.
-
Incorporate a Precipitation Inhibitor: If a higher concentration is necessary, consider adding a precipitation inhibitor to your buffer before adding the this compound stock solution. Polymers like HPMC and PVP have been shown to be effective.[9][10]
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [5] |
| DMSO | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Aqueous Buffer (pH 7.4) | 10.7 µg/mL | [6] |
| Diluted Simulated Gastric Fluid (pH 2.0) | 234 ± 27 µg/mL | [16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in Aqueous Buffer Using a Co-solvent
Objective: To prepare a clear solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to dissolve the this compound completely. Aim for a high concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex the tube until the this compound is fully dissolved.
-
While vortexing the aqueous buffer, add the this compound stock solution drop by drop to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
It is recommended not to store the aqueous solution for more than one day.[5]
Protocol 2: Screening for Effective Precipitation Inhibitors
Objective: To identify a suitable polymer for inhibiting this compound precipitation in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (pH where precipitation is observed, e.g., pH 6.8)
-
Polymeric precipitation inhibitors (e.g., HPMC E5, HPMC E15, PVP K30)
-
UV-Vis spectrophotometer or HPLC system
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare solutions of the different polymers in the aqueous buffer at various concentrations (e.g., 0.05%, 0.1%, 0.25% w/v).
-
Place a known volume of each polymer solution in separate beakers with a stir bar and begin stirring.
-
Add a small, precise volume of the concentrated this compound DMSO stock solution to each beaker to induce supersaturation.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitated drug.
-
Dilute the filtrate with a suitable solvent (e.g., methanol or acidic buffer) to prevent further precipitation.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (UV-Vis or HPLC).
-
Plot the concentration of dissolved this compound over time for each polymer and concentration to determine the most effective precipitation inhibitor.
Signaling Pathways and Mechanisms
Mechanism of Polymer-Mediated Precipitation Inhibition
When a weakly basic drug like this compound is transferred from an acidic to a neutral or basic environment, it becomes supersaturated, a thermodynamically unstable state that precedes precipitation. Polymeric precipitation inhibitors can stabilize this supersaturated state through several mechanisms.
Caption: Action of polymeric precipitation inhibitors.
These polymers can adsorb onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.[10] They can also increase the viscosity of the medium, which slows down the diffusion of drug molecules and delays the formation of crystal lattices.[8] Some polymers may also form hydrogen bonds with the drug molecules, keeping them in solution.[9][10]
References
- 1. Analysis of Aspirin and this compound in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment [mdpi.com]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Preparation and characterization of this compound solid dispersions for stabilization of supersaturation: effect of precipitation inhibitors type and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpb.com [ijrpb.com]
- 14. Determination of this compound in pharmaceutical preparations using square wave voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Dipyridamole Concentration for Effective Platelet Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipyridamole. The content is designed to address specific issues that may be encountered during in vitro and ex vivo platelet inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing significant platelet inhibition with this compound in my in vitro assay?
A1: There are several potential reasons for this:
-
Assay System: this compound is significantly more effective at inhibiting platelet aggregation in whole blood compared to platelet-rich plasma (PRP).[1][2][3] This is because its mechanism involves blocking the reuptake of adenosine by red blood cells, thereby increasing local adenosine concentrations which then act on platelets.[1][4] Assays using PRP will likely underestimate the inhibitory potential of this compound.[2]
-
Concentration: The inhibitory effect is concentration-dependent. Therapeutically relevant concentrations in vitro are around 3.5 μmol/L.[5][6] Inhibition of adenosine reuptake is substantial (around 90%) at a concentration of 1 μmol/L in whole blood.[2] Ensure your chosen concentration is within the effective range.
-
Pre-incubation: Proper pre-incubation of this compound with the blood sample is crucial. One study noted that mixing the blood during preincubation enhances the degree of inhibition.[1] A pre-incubation time of at least 20 minutes has been used successfully.[5]
-
Platelet Agonist: The choice and concentration of the platelet aggregation agonist (e.g., ADP, collagen, PAF) can influence the observed inhibition. This compound has been shown to be particularly effective against aggregation induced by platelet-activating factor (PAF) and low concentrations of arachidonic acid.[7]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration depends on the specific experimental goals. Based on published literature, a concentration range of 1 µM to 10 µM is typically effective for in vitro studies in whole blood.
-
A concentration of 3.5 µmol/L is considered therapeutically relevant and has been shown to amplify cGMP-mediated signaling.[5][6]
-
At 1 µM , this compound can inhibit adenosine reuptake by up to 90%.[2]
-
Concentrations of 10 µM have been used to demonstrate potentiation of adenosine's anti-aggregatory effects.[8]
-
Effects may not be observable at concentrations lower than 3.5 µmol/L for certain endpoints like VASP phosphorylation.[5]
Q3: How can I measure the downstream cellular effects of this compound's action?
A3: Beyond aggregometry, you can measure key downstream markers to quantify this compound's mechanism of action:
-
VASP Phosphorylation: Measuring the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) is an established method to assess NO/cGMP and prostaglandin/cAMP signaling in platelets.[5][6] This can be quantified using phosphorylation-specific antibodies and Western blotting.[6]
-
Cyclic Nucleotide Levels: Directly measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are the key second messengers mediating platelet inhibition.[4][9]
-
Serotonin Secretion and Thromboxane Synthase Activity: These are markers of initial platelet activation and can be inhibited by the pathways this compound enhances. They can be measured using fluorometric quantification.[5][6]
Q4: My platelet aggregation results with this compound are inconsistent. What are potential sources of variability?
A4: Inconsistency can arise from several factors:
-
Hematocrit Levels: Since red blood cells are central to this compound's mechanism in whole blood, variations in hematocrit can slightly alter its effectiveness.[1]
-
Pre-analytical Variables: Ensure standardized blood collection and handling procedures. The time between blood draw and the start of the experiment should be consistent.
-
Drug Potentiation: this compound's effect is potentiated by endogenous adenosine.[7] Factors that influence adenosine levels in the sample can affect results. It also acts synergistically with NO donors, prostacyclin (PGI2), and aspirin.[5][10]
-
Instrumentation: Ensure your aggregometer is properly calibrated and maintained. Impedance aggregometry is a common method for whole blood analysis.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibition | Using platelet-rich plasma (PRP) instead of whole blood. | Switch to a whole blood assay system, such as impedance aggregometry, to accurately reflect this compound's mechanism involving red blood cells.[1][2] |
| This compound concentration is too low. | Increase concentration to the effective range (1-10 µM). A concentration of 3.5 µM is a good starting point for therapeutically relevant effects.[5] | |
| Inadequate pre-incubation time or mixing. | Pre-incubate the sample with this compound for at least 20 minutes and ensure gentle mixing during this period.[1][5] | |
| High Variability | Inconsistent hematocrit levels between samples. | Record hematocrit for all samples to identify it as a potential covariate in your analysis.[1] |
| Different platelet agonists or concentrations used. | Standardize the platelet agonist and its concentration across all experiments for comparability. | |
| Interaction with other substances. | Be aware that this compound's effects can be blocked by adenosine receptor antagonists like theophylline.[1] | |
| Endpoint Measurement Issues | VASP phosphorylation signal is weak. | Ensure you are stimulating the cGMP pathway, for instance with an NO donor like sodium nitroprusside (SNP), as this compound primarily enhances this pathway's signaling.[5] |
| No change in cAMP levels observed. | This compound's effect on cAMP is often indirect (via adenosine) or through potentiation of other agents. Its more direct and potent effect is on the cGMP pathway via PDE5 inhibition.[4][5] Consider co-stimulation with a prostacyclin analogue. |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Platelet Studies
| Concentration | Experimental System | Observed Effect | Reference(s) |
| 1.0 µM | Human Whole Blood | Reaches ~90% inhibition of adenosine reuptake. | [2] |
| 1.6 µM | In Vitro (Platelets) | IC50 for inhibition of cGMP-specific PDE type V. | [5] |
| 3.5 µM | Human Platelet-Rich Plasma (PRP) | Amplified cGMP-mediated VASP phosphorylation induced by an NO donor (SNP). | [5][6] |
| 10 µM | Human Whole Blood | Potently evoked adenosine-mediated inhibition of ADP-induced platelet aggregation. | [8] |
| 5-10 µg/mL | In Vitro | Potentiated the platelet aggregation inhibitory effects of aspirin and PGI2. | [10] |
Table 2: Key Experimental Parameters for Assessing this compound's Effects
| Parameter | Method | Agonist/Stimulant | Key Finding | Reference(s) |
| Platelet Aggregation | Impedance Aggregometry | ADP, Collagen, PAF, Arachidonic Acid | This compound inhibits aggregation more effectively in whole blood than in PRP. | [1][3][7] |
| VASP Phosphorylation | Western Blot | Sodium Nitroprusside (SNP) | This compound enhances NO/cGMP-mediated VASP phosphorylation. | [5][6] |
| Cyclic Nucleotide Levels | Immunoassay (ELISA/RIA) | NO donors, Prostacyclin analogues | This compound inhibits PDE, leading to increased intracellular cAMP and cGMP. | [4][9] |
| Adenosine Reuptake | Radiotracer assays with [14C]Adenosine | N/A | This compound blocks adenosine uptake by erythrocytes. | [8] |
Experimental Protocols
Protocol 1: Whole Blood Platelet Aggregation Assay
-
Blood Collection: Collect fresh human blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).
-
Sample Preparation: Allow the blood to stabilize at room temperature for a short period as per established laboratory protocols.
-
This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the whole blood sample. Pre-incubate for 20-30 minutes at 37°C with gentle mixing.
-
Aggregation Measurement: Transfer the sample to an impedance aggregometer cuvette. Add a platelet agonist (e.g., ADP at 5-10 µM or Collagen at 1-5 µg/mL).
-
Data Acquisition: Record the change in impedance over 5-10 minutes. The increase in impedance is proportional to platelet aggregation.
-
Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
Protocol 2: VASP Phosphorylation Assay by Western Blot
-
Platelet Isolation: Prepare washed platelets or use platelet-rich plasma (PRP) from fresh blood samples.
-
Incubation: Pre-incubate platelets with this compound (e.g., 3.5 µM) or vehicle control for 20 minutes at 37°C.
-
Stimulation: Add a stimulant such as the NO donor sodium nitroprusside (SNP, e.g., 1 µM) to induce cGMP-mediated signaling. Incubate for various time points (e.g., 2, 4, 9 minutes).
-
Lysis: Stop the reaction by adding lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated VASP (Ser239) and total VASP.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity and express VASP phosphorylation as the ratio of phosphorylated VASP to total VASP.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on platelet signaling pathways.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Logical relationship of this compound's dual antiplatelet mechanisms.
References
- 1. Mechanism of the antiplatelet action of this compound in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet aggregation in whole blood by this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of this compound, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound and aspirin in relation to platelet aggregation and vessel wall prostaglandin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Dipyridamole Resistance in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming dipyridamole resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to this compound can be multifactorial. Key reported mechanisms include:
-
Alterations in Drug Transport:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Decreased Drug Uptake: Downregulation or mutation of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are responsible for this compound uptake, can limit its entry into the cancer cell.
-
-
Changes in Signaling Pathways:
-
Activation of Pro-survival Pathways: Cancer cells may upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. This can include the Wnt/β-catenin, ERK1/2-MAPK, and NF-κB pathways.[1]
-
-
Metabolic Reprogramming:
-
Alterations in Nucleoside Metabolism: As this compound inhibits nucleoside transport, resistant cells may adapt by altering their nucleoside salvage pathways or increasing de novo synthesis.
-
Upregulation of Lipid Metabolism: this compound can inhibit the SREBP pathway, which is involved in lipid synthesis. Resistant cells might find alternative ways to maintain their lipid supply.
-
Q2: What strategies can we employ to overcome this compound resistance in our cell line?
A2: Several strategies can be explored, primarily focusing on combination therapies:
-
Combination with Chemotherapeutic Agents: this compound has been shown to synergize with various conventional chemotherapy drugs, potentially by increasing their intracellular concentration or sensitizing cells to their effects.[2][3]
-
Combination with Targeted Therapies:
-
Statins: Combining this compound with statins has demonstrated synergistic effects in melanoma and other cancers. This compound can inhibit the SREBP2-mediated feedback upregulation of HMG-CoA reductase that is often induced by statins.
-
Aspirin: The combination of this compound and aspirin has shown enhanced anti-cancer effects in colorectal cancer cells, potentially through the induction of endoplasmic reticulum stress and apoptosis.
-
-
Inhibition of Drug Efflux Pumps: Using specific inhibitors for ABC transporters that are overexpressed in your resistant cell line can help restore this compound sensitivity.
Q3: How stable is this compound in cell culture medium? Should I be concerned about its degradation during my experiments?
A3: this compound is a yellow, crystalline powder. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C and protected from light. While information on the long-term stability in complete cell culture medium is limited, it is generally recommended to prepare fresh dilutions of this compound in your culture medium for each experiment to ensure consistent potency.[4] Avoid repeated freeze-thaw cycles of the stock solution.[4] The binding of this compound to proteins in fetal calf serum (FCS) can reduce its free concentration, which should be considered when interpreting in vitro data.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, Calcein-AM).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. High or low cell density can lead to inaccurate absorbance/fluorescence readings. |
| Compound Precipitation | This compound has low aqueous solubility.[4] Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included). |
| Incubation Time | Optimize the incubation time with this compound. Prolonged incubation might lead to secondary effects not directly related to the initial drug action. |
| Assay Interference | Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
| High Background Fluorescence (Calcein-AM assay) | Ensure cells are washed thoroughly with PBS to remove any extracellular esterases that could cleave Calcein-AM and increase background fluorescence. |
Issue 2: High background signal in Rhodamine 123 efflux assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Run an unstained cell control to determine the level of natural cell autofluorescence. If high, you may need to use a brighter dye or a different assay.[6] |
| Incomplete Washing | Ensure thorough washing of cells after Rhodamine 123 loading to remove any unbound dye. |
| Non-specific Staining | Optimize the concentration of Rhodamine 123 and the incubation time to minimize non-specific binding. |
| Suboptimal Instrument Settings | Adjust the voltage and compensation settings on the flow cytometer to properly distinguish between low and high fluorescence signals. |
| Cell Death | High concentrations of Rhodamine 123 or inhibitors can be toxic. Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis, as they can exhibit increased fluorescence. |
Data Presentation: Efficacy of this compound Combinations
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various anti-cancer agents, demonstrating the synergistic effect of this compound in different cancer cell lines.
Table 1: this compound in Combination with Statins in Melanoma Cell Lines
| Cell Line | Drug | IC50 (µM) - Drug Alone | IC50 (µM) - Drug + this compound (3 µM) | Fold Change in IC50 |
| MDA-MB-435 (Human Melanoma) | Atorvastatin | 10.32 | 3.32 | 3.1 |
| SK-MEL-5 (Human Melanoma) | Atorvastatin | 9.87 | 1.83 | 5.4 |
| HTR (Canine Melanoma) | Atorvastatin | 25.33 | 2.08 | 12.2 |
| ITP (Canine Melanoma) | Atorvastatin | 12.86 | 2.95 | 4.4 |
| YCC (Canine Melanoma) | Atorvastatin | 18.52 | 3.19 | 5.8 |
Table 2: this compound in Combination with Chemotherapy
| Cell Line | Drug Combination | IC50 of Chemotherapeutic Agent | Observation |
| HCT 116 (Human Colorectal Carcinoma) | 5-Fluorouracil + this compound | Not explicitly quantified, but this compound substantially increased the cytotoxicity of 5-FU in cell growth and viability assays.[7] | This compound did not alter the uptake of 5-FU but did inhibit the transport of its nucleoside analogues.[7] |
| MDA/S (Cisplatin-Sensitive Human Breast Cancer) | Cisplatin + this compound (30 µM) | IC50 of Cisplatin reduced by 39% | The enhancement of cytotoxicity may be related to a this compound-induced increase in cisplatin accumulation.[8][9] |
| MDA/R (Cisplatin-Resistant Human Breast Cancer) | Cisplatin + this compound (30 µM) | IC50 of Cisplatin reduced by 39% | The enhanced cytotoxicity employs a mechanism that does not involve an increase in the cellular accumulation of cisplatin.[8][9] |
| HCT-8 (Human Colorectal Cancer) | Doxorubicin + this compound | IC50 of Doxorubicin: 5.95 µM. | This compound significantly enhanced the cytotoxicity of doxorubicin at particular doses.[2] |
| MDA-MB-231 (Human Breast Cancer) | This compound alone | IC50: 494 µg/mL | This compound showed cytotoxic effects on this triple-negative breast cancer cell line.[3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound and/or other compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and/or combination drugs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Drug Efflux Assessment using Rhodamine 123 Assay
This protocol measures the activity of drug efflux pumps, such as P-glycoprotein (ABCB1), by monitoring the retention of the fluorescent substrate Rhodamine 123.
Materials:
-
Suspension or adherent cancer cell lines
-
Rhodamine 123
-
Known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound or a known inhibitor and pre-incubate for 30 minutes at 37°C. Include a vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed, dye-free medium (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel). Reduced fluorescence intensity in the absence of an inhibitor indicates active efflux.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for studying drug combinations.
Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's inhibition of the ERK1/2-MAPK signaling pathway.
Caption: General workflow for a this compound combination drug study.
References
- 1. This compound prevents triple-negative breast-cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. This compound binding to proteins in human plasma and tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Drug development targeting the glycogen synthase kinase-3beta (GSK-3beta)-mediated signal transduction pathway: inhibitors of the Wnt/beta-catenin signaling pathway as novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]
Validation & Comparative
A Comparative Guide to Dipyridamole and Adenosine in Myocardial Stress Testing
For Researchers, Scientists, and Drug Development Professionals
Myocardial stress testing is a cornerstone in the non-invasive evaluation of coronary artery disease (CAD). Pharmacological agents that induce coronary vasodilation are critical for patients unable to undergo exercise-based stress. Dipyridamole and adenosine have long been utilized for this purpose, each with a distinct pharmacological profile that influences its clinical application. This guide provides a detailed, objective comparison of these two agents, supported by experimental data, to inform research and drug development in cardiology.
Mechanism of Action: Indirect vs. Direct Vasodilation
The fundamental difference between this compound and adenosine lies in their mechanism of inducing coronary hyperemia. Adenosine is an endogenous nucleoside that directly stimulates A2A adenosine receptors on vascular smooth muscle cells, leading to vasodilation.[1] In contrast, this compound acts as an indirect coronary vasodilator. It inhibits the cellular reuptake and deamination of endogenous adenosine, thereby increasing its extracellular concentration and subsequent activation of A2A receptors.[2]
Signaling Pathways
The vasodilatory effects of both agents converge on the activation of the A2A adenosine receptor signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation and vasodilation.
This compound's indirect action is depicted in the following diagram, highlighting its role in increasing endogenous adenosine levels.
Head-to-Head Comparison: Performance and Safety
Direct comparative studies provide valuable insights into the clinical performance and safety profiles of this compound and adenosine.
Diagnostic Accuracy
The primary measure of efficacy for a stress agent is its ability to accurately detect CAD. Multiple studies have compared the diagnostic accuracy of this compound and adenosine in conjunction with myocardial perfusion imaging techniques like SPECT and PET.
| Parameter | This compound | Adenosine | Reference |
| Sensitivity (Patient-based) | 93% (95% CI: 84-100%) | 90% (95% CI: 79-100%) | [3] |
| Specificity (Patient-based) | 100% (95% CI: 66-100%) | 100% (95% CI: 66-100%) | [3] |
| Sensitivity (Vessel-based) | 85% (95% CI: 75-95%) | 81% (95% CI: 70-92%) | [3] |
| Specificity (Vessel-based) | 94% (95% CI: 89-100%) | 94% (95% CI: 89-100%) | [3] |
| Sensitivity (Stress Echocardiography) | 56% (CI: 37% to 75%) | 40% (CI: 21% to 59%) | [4] |
| Specificity (Stress Echocardiography) | 67% (CI: 43% to 91%) | 93% (CI: 80% to 100%) | [4] |
CI: Confidence Interval
A study comparing high-dose this compound with adenosine, both combined with low-level exercise for SPECT imaging, found a high concordance and diagnostic accuracy for both agents in identifying CAD.[3] For stress echocardiography, one study found that this compound had a higher sensitivity, while adenosine demonstrated a significantly higher specificity.[4]
Hemodynamic Effects
The hemodynamic responses to this compound and adenosine differ, which can be a consideration in patient selection.
| Hemodynamic Parameter | This compound | Adenosine | Reference |
| Change in Heart Rate | Modest increase | Greater increase than this compound | [5] |
| Change in Systolic Blood Pressure | Modest decrease | Greater decrease than this compound | [5] |
| Change in Diastolic Blood Pressure | Modest decrease | Modest decrease |
Adenosine generally produces a more pronounced increase in heart rate and a greater decrease in systolic blood pressure compared to this compound.[5]
Adverse Effects
The side-effect profile is a key differentiator between the two agents. Adenosine's very short half-life (less than 10 seconds) means that adverse effects are typically transient and resolve quickly after stopping the infusion. This compound has a longer half-life, and its side effects may be more prolonged, more frequently necessitating the use of a reversal agent like aminophylline.
| Adverse Effect | This compound | Adenosine | Reference |
| Common Side Effects | Chest pain, headache, dizziness, nausea | Flushing, chest discomfort, dyspnea, headache, lightheadedness | [4][5] |
| Atrioventricular (AV) Block | Less common | More common | |
| Requirement for Aminophylline Reversal | More frequent (36% in one study) | Less frequent (8% in one study) | [3] |
One comparative study found that aminophylline was required significantly more often to reverse the side effects of this compound compared to adenosine.[3] While symptoms were more frequent with adenosine in a stress echocardiography study, the need for treatment for persistent symptoms was significantly higher after this compound.[4]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results in clinical research and drug development.
This compound Stress Test Protocol
A typical experimental workflow for a this compound myocardial stress test is outlined below.
Patient Preparation: Patients are typically required to fast for at least 4 hours and abstain from caffeine for 12-24 hours prior to the test.
Drug Administration: this compound is administered intravenously at a dose of 0.142 mg/kg/min over 4 minutes (total dose of 0.568 mg/kg).
Radiotracer Injection: The imaging agent (e.g., 99mTc-sestamibi) is injected 3 to 5 minutes after the completion of the this compound infusion.
Monitoring: Continuous electrocardiogram (ECG) and frequent blood pressure monitoring are performed throughout the procedure and during the recovery period.
Adenosine Stress Test Protocol
The experimental workflow for an adenosine myocardial stress test is similar but with key differences in the timing of drug and radiotracer administration due to adenosine's short half-life.
Patient Preparation: Similar to the this compound protocol, patients should fast and avoid caffeine.
Drug Administration: Adenosine is infused intravenously at a constant rate of 140 mcg/kg/min, typically for 4 to 6 minutes.
Radiotracer Injection: The imaging agent is injected at the midpoint of the adenosine infusion (e.g., at 2 or 3 minutes). The adenosine infusion is continued for another 2 to 3 minutes after the radiotracer injection.
Monitoring: Continuous ECG and frequent blood pressure monitoring are essential throughout the infusion and recovery. Due to the short half-life of adenosine, adverse effects usually resolve quickly upon termination of the infusion.
Conclusion
Both this compound and adenosine are effective pharmacological stress agents for myocardial perfusion imaging, with comparable diagnostic accuracy for the detection of CAD. The choice between the two often depends on institutional preference, patient characteristics, and the desired side-effect profile. Adenosine's direct action and short half-life offer the advantage of a more rapid onset and offset of effects, with adverse events being more transient. This compound's indirect mechanism results in a longer duration of action, which may be advantageous in certain clinical scenarios but also leads to a higher likelihood of requiring a reversal agent. For researchers and drug development professionals, understanding these nuanced differences is crucial for designing clinical trials, interpreting study results, and developing novel cardiac stress agents.
References
- 1. Adenosine myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between this compound and adenosine as pharmacologic coronary vasodilators in detection of coronary artery di… [ouci.dntb.gov.ua]
- 3. Comparison of adenosine and high-dose this compound both combined with low-level exercise stress for 99Tcm-MIBI SPET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of adenosine, this compound, and dobutamine in stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between this compound and adenosine as pharmacologic coronary vasodilators in detection of coronary artery disease with thallium 201 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphodiesterase Inhibition by Dipyridamole and Cilostazol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphodiesterase (PDE) inhibitors is critical for targeted therapeutic development. This guide provides an objective comparison of dipyridamole and cilostazol, focusing on their mechanisms of PDE inhibition, supported by experimental data and detailed methodologies.
This compound and cilostazol are both classified as phosphodiesterase inhibitors and are utilized for their antiplatelet and vasodilatory effects. However, their profiles of PDE inhibition, and consequently their cellular effects, exhibit significant differences. Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3), whereas this compound is a non-specific PDE inhibitor with additional pharmacological actions, notably the inhibition of adenosine reuptake.[1][2]
Quantitative Comparison of Inhibitory Activity
Direct comparison of the inhibitory potency of this compound and cilostazol across a wide spectrum of PDE isozymes from a single comprehensive study is limited in the available literature. However, data from various sources allow for a functional comparison of their primary targets and overall inhibitory profiles.
Cilostazol is consistently reported as a potent and selective inhibitor of PDE3A, with an IC50 value in the sub-micromolar range.[3] In contrast, this compound's PDE inhibition is less specific, with reported activity against both PDE3 and PDE5.[4] Some reports also suggest a broader, weaker inhibition of other PDE isoforms.[1] Importantly, a significant component of this compound's antiplatelet effect is attributed to its ability to block the cellular reuptake of adenosine, which then stimulates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This dual mechanism complicates a direct comparison based solely on PDE inhibition.
The synergistic antiplatelet effect of combining cilostazol and this compound has been observed, largely attributed to the potent PDE3 inhibition by cilostazol and the elevated adenosine levels caused by this compound.[3][5][6][7]
Table 1: Summary of Phosphodiesterase Inhibition and Antiplatelet Activity
| Feature | This compound | Cilostazol |
| Primary PDE Target(s) | PDE3, PDE5 (Non-selective) | PDE3 (Selective) |
| Other Mechanisms | Adenosine reuptake inhibitor | Weak adenosine reuptake inhibition |
| IC50 (PDE3A) | Not consistently reported | ~0.19 µM[3] |
| Effect on Platelet Aggregation | Inhibition, potentiated by adenosine | Potent inhibition |
| Clinical Use | Stroke prevention, cardiac stress testing | Intermittent claudication, stroke prevention |
Note: IC50 values can vary depending on the experimental conditions. The provided value for cilostazol is from a representative study.
Experimental Protocols
The determination of phosphodiesterase inhibitory activity is crucial for characterizing compounds like this compound and cilostazol. A variety of in vitro assay formats are employed, with the following table summarizing a common methodology.
Table 2: Typical Experimental Protocol for Phosphodiesterase Inhibition Assay
| Step | Description |
| 1. Enzyme and Substrate Preparation | Purified recombinant human phosphodiesterase isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) are used. The substrates, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), are typically radiolabeled (e.g., with ³H) or fluorescently tagged. |
| 2. Incubation | The PDE enzyme is incubated with the substrate in a suitable buffer system. The test compounds (this compound or cilostazol) are added at varying concentrations to determine their inhibitory effect. A control reaction without any inhibitor is run in parallel. The reaction is typically carried out at 37°C for a specified period. |
| 3. Reaction Termination | The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical stop solution. |
| 4. Product Separation and Detection | The product of the reaction (e.g., AMP or GMP) is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA). The amount of product formed is then quantified. For radiolabeled substrates, this is done using a scintillation counter. For fluorescent assays, a microplate reader is used to measure the change in fluorescence. |
| 5. Data Analysis | The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and cilostazol and a typical experimental workflow.
References
- 1. Cilostazol and this compound - Inotropes - Pharmacology - Picmonic for Pharmacy [picmonic.com]
- 2. picmonic.com [picmonic.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Properties of Antiplatelet Agents - Page 5 [medscape.com]
- 5. Cilostazol and this compound synergistically inhibit human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of cilostazol and this compound mediated by adenosine on shear-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet and antithrombotic activity of cilostazol is potentiated by this compound in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipyridamole's Efficacy in Adenosine Uptake Inhibition
Dipyridamole is a well-established pharmacological agent known for its dual mechanism of action: inhibition of phosphodiesterase and blockade of adenosine reuptake. Its ability to prevent the transport of adenosine from the extracellular space into cells, such as erythrocytes and endothelial cells, leads to an increase in local adenosine concentrations.[1] This elevation in extracellular adenosine subsequently triggers a cascade of physiological responses, including vasodilation and the inhibition of platelet aggregation, by activating cell-surface adenosine receptors.[1][2]
The primary targets for this compound's inhibitory effect on adenosine transport are the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[3][4] this compound acts as a non-selective inhibitor of these transporters, with a higher potency for ENT1 compared to ENT2, and a significantly weaker effect on ENT4.[3][5] This guide provides a comparative overview of this compound's inhibitory profile against other known adenosine uptake inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other reference compounds against human equilibrative nucleoside transporters (hENTs). Lower values indicate higher potency.
| Compound | Target Transporter | Inhibitory Potency (IC50 / Ki) | Reference |
| This compound | hENT1 | Ki: 8.18 nM - 48 nM | [3][4] |
| hENT2 | Ki: 6.2 µM - 134 µM | [3] | |
| hENT4 | IC50: 2.8 µM | [3] | |
| NBMPR | hENT1 | IC50: 0.4 - 8 nM | [3] |
| (Nitrobenzylmercaptopurine riboside) | hENT2 | IC50: 2.8 µM | [3] |
| Dilazep | hENT1 | Ki: 19 nM | [3] |
| hENT2 | Ki: 134 µM | [3] | |
| Draflazine | hENT1 | IC50: 0.28 - 10 nM | [6] |
| Compound 30 | hENT4 | IC50: 74.4 nM | [3] |
| (this compound Analogue) |
Mechanism of Action: Adenosine Pathway
This compound's primary therapeutic effects are mediated by its ability to increase extracellular adenosine levels. By blocking ENT transporters on the cell membrane, it prevents adenosine from being cleared from the extracellular space. This leads to the potentiation of adenosine signaling, resulting in vasodilation and anti-platelet activity.
Experimental Protocols
The validation of this compound's inhibitory effect on adenosine uptake is primarily conducted through in vitro radiolabeled nucleoside transport assays.
Objective: To quantify the inhibition of adenosine uptake into cells by this compound and compare its potency with other compounds.
Key Method: Radiolabeled Nucleoside Uptake Inhibition Assay [3]
-
Cell Culture:
-
Use a suitable cell line, such as nucleoside transporter-deficient PK15NTD cells, that have been stably transfected to express a specific human transporter (e.g., hENT1, hENT2, or hENT4).[3] Alternatively, cell lines endogenously expressing these transporters, like HeLa or A549 cells, can be used.[7][8]
-
Culture cells to confluence in appropriate multi-well plates.
-
-
Assay Procedure:
-
Washing: Gently wash the cell monolayers twice with a pre-warmed, sodium-free buffer (e.g., choline-based buffer, pH 7.4) to remove media and endogenous nucleosides.[3]
-
Pre-incubation: Add buffer containing graded concentrations of the test inhibitor (e.g., this compound) or a vehicle control to the cells. Incubate for a set period (e.g., 15 minutes) at room temperature.[3]
-
Uptake Initiation: Add the radiolabeled substrate, typically [³H]adenosine, to each well to initiate the uptake period. The uptake duration should be short (e.g., 1-2 minutes) to measure the initial transport rate.[3]
-
Uptake Termination: Rapidly terminate the transport process by aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis & Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[7]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of adenosine uptake) by fitting the data to a sigmoidal dose-response equation.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro adenosine uptake inhibition assay used to validate compounds like this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Why Not this compound: a Review of Current Guidelines and Re-evaluation of Utility in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent this compound Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dipyridamole vs. Aspirin: A Comparative Analysis in Experimental Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-thrombotic effects of dipyridamole and aspirin as observed in various experimental models. The following sections detail the mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate these findings.
Mechanisms of Action: A Tale of Two Pathways
Aspirin and this compound inhibit platelet aggregation and thrombus formation through distinct molecular pathways. Aspirin's primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, while this compound's effects are mediated through the potentiation of adenosine signaling and phosphodiesterase inhibition.
Aspirin exerts its antiplatelet effect by acetylating a serine residue in the active site of COX-1.[1] This irreversible action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2] By inhibiting TXA2 production, aspirin effectively reduces platelet activation and the subsequent formation of thrombi.
This compound, on the other hand, works through a multi-faceted approach. It increases local concentrations of adenosine, a nucleoside that inhibits platelet function, by blocking its reuptake into red blood cells.[3] Additionally, this compound inhibits phosphodiesterase (PDE) enzymes within platelets, leading to an accumulation of cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels further inhibit platelet activation and aggregation.
References
comparative efficacy of dipyridamole and regadenoson in cardiac imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and procedural protocols for dipyridamole and regadenoson, two primary pharmacological stress agents used in myocardial perfusion imaging (MPI). The information presented is supported by experimental data to aid in study design, clinical trial development, and pharmacological research.
Mechanism of Action: Direct vs. Indirect Vasodilation
The fundamental difference between regadenoson and this compound lies in their mechanism of inducing coronary vasodilation. Regadenoson is a direct-acting agonist, while this compound acts indirectly by increasing the bioavailability of endogenous adenosine.
Regadenoson: A selective agonist for the A2A adenosine receptor.[1] Its binding to A2A receptors on coronary artery smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This cascade results in smooth muscle relaxation and potent, rapid vasodilation.[2] The plasma concentration of regadenoson peaks within 1 to 4 minutes, which aligns with its pharmacodynamic response.[1]
This compound: An indirect coronary vasodilator.[4][5] It functions by inhibiting the cellular reuptake and deamination of endogenous adenosine, thereby increasing extracellular adenosine concentrations.[4][6] This accumulated adenosine then binds to A2A receptors, initiating the same cAMP-mediated signaling pathway to cause vasodilation.[6] Due to this indirect mechanism, the onset of action is slower, with peak vasodilation occurring approximately 6.5 minutes after the start of infusion.[4]
References
A Comparative Guide to the Synergistic Antiplatelet Effects of Dipyridamole and Aspirin
For Researchers, Scientists, and Drug Development Professionals
The combination of dipyridamole and aspirin stands as a cornerstone in secondary stroke prevention. This guide provides an objective comparison of their combined antiplatelet efficacy versus monotherapy, supported by key experimental data and detailed methodologies. The synergistic relationship arises from their distinct and complementary mechanisms of action, which together offer a more potent inhibition of platelet aggregation than either agent can achieve alone.
Mechanisms of Action: A Synergistic Approach
Aspirin and this compound inhibit platelet function through fundamentally different pathways. The antithrombotic effect of their combination is the result of these additive and synergistic antiplatelet effects.[1]
-
Aspirin's Pathway: Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[2][3][4] This action blocks the metabolic pathway that produces thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation.[2][5][6] Because platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, meaning the effect of a single aspirin dose persists for the entire lifespan of the platelet (approximately 7-10 days).[4]
-
This compound's Multi-faceted Pathway: this compound's mechanism is more complex and targets different aspects of platelet function:
-
Inhibition of Adenosine Uptake: It inhibits the reuptake of adenosine by platelets, endothelial cells, and erythrocytes.[1][7][8] This leads to higher local concentrations of adenosine, which stimulates the platelet's A2 receptor, activating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[1][9]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase enzymes (PDEs), particularly PDE5 and PDE3, which are responsible for degrading cAMP and cyclic guanosine monophosphate (cGMP).[3][7][9] By preventing their degradation, it elevates intracellular levels of these second messengers.[7][9]
-
Stimulation of Prostacyclin: There is evidence to suggest that this compound may also stimulate the release of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[9][10]
-
The synergy occurs because aspirin's blockade of the pro-aggregatory TXA2 pathway is complemented by this compound's enhancement of the inhibitory cAMP and cGMP signaling pathways. Elevated cAMP and cGMP levels inhibit key platelet functions, including calcium mobilization, granule release, and conformational changes required for aggregation.
Quantitative Data from Clinical Trials
The clinical superiority of the combination therapy, particularly extended-release this compound with low-dose aspirin, has been demonstrated in large-scale clinical trials. The Second European Stroke Prevention Study (ESPS-2) and the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) provide robust evidence.
| Treatment Group | Trial | Primary Endpoint | Relative Risk Reduction (vs. Placebo) | Relative Risk Reduction (vs. Aspirin Alone) |
| Aspirin (25 mg BID) | ESPS-2 | Stroke | 18% | N/A |
| ER-Dipyridamole (200 mg BID) | ESPS-2 | Stroke | 16% | N/A |
| Aspirin + ER-Dipyridamole | ESPS-2 | Stroke | 37% | 23% |
| Aspirin (30-325 mg daily) | ESPRIT | Composite of vascular death, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication | - | N/A |
| Aspirin + this compound | ESPRIT | Composite of vascular death, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication | - | 20% |
Data sourced from the ESPS-2 and ESPRIT trials. [5][11][12]
The ESPS-2 trial, a randomized, double-blind, placebo-controlled study with 6,602 patients, found that the combination of aspirin and this compound reduced the risk of stroke by 37% compared to placebo.[11] This effect was significantly greater than that of aspirin alone (18% reduction) or this compound alone (16% reduction), suggesting an additive or synergistic effect.[11] Similarly, the ESPRIT trial found that combination therapy was superior to aspirin monotherapy, reducing the primary composite outcome by 20%.[5][12]
Experimental Protocols
A fundamental technique for evaluating the efficacy of antiplatelet agents is Platelet Aggregometry . This in vitro method measures the ability of platelets to aggregate in response to various agonists.
Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Instrumentation and Calibration:
-
Use a light transmission aggregometer.
-
Calibrate the instrument by placing a cuvette with PRP to set the 0% light transmission (0% aggregation) and a cuvette with PPP to set the 100% light transmission (100% aggregation).
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer. Allow the sample to warm to 37°C.
-
Add a known concentration of a platelet agonist to the PRP. Common agonists include Adenosine Diphosphate (ADP), arachidonic acid, collagen, or thrombin.
-
Record the change in light transmission over a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved in response to the agonist.
-
To test the effect of aspirin and this compound, PRP is pre-incubated with the drugs (alone or in combination) for a specified time before the addition of the agonist. The resulting aggregation curves are then compared to a control (PRP with no drug). A reduction in the maximum aggregation percentage indicates an inhibitory effect.
-
Visualizing the Molecular and Experimental Pathways
To better understand the complex interactions, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Synergistic antiplatelet signaling pathways of aspirin and this compound.
Caption: Experimental workflow for platelet aggregometry analysis.
References
- 1. Aspirin and this compound Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. bpac.org.nz [bpac.org.nz]
- 5. droracle.ai [droracle.ai]
- 6. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the antiplatelet action of this compound in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound and aspirin in relation to platelet aggregation and vessel wall prostaglandin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound trials in stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspirin + this compound better than aspirin alone to prevent circulatory problems after minor stroke | EurekAlert! [eurekalert.org]
A Comparative Guide to Dipyridamole and Novel Antiplatelet Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established antiplatelet agent, dipyridamole, against novel therapeutic alternatives. It includes an evaluation of their mechanisms of action, a summary of their performance based on experimental and clinical data, and detailed protocols for key evaluative assays.
Introduction to Antiplatelet Therapy
Antiplatelet agents are a cornerstone in the prevention and treatment of atherothrombotic diseases. By inhibiting platelet activation and aggregation, these drugs reduce the incidence of myocardial infarction, ischemic stroke, and other vascular events. While traditional agents like aspirin and this compound have been in use for decades, the landscape is evolving with the development of novel therapeutics that target specific platelet signaling pathways, offering improved efficacy and, in some cases, a better safety profile.
This compound: A Profile
This compound is an antiplatelet drug with a dual mechanism of action. It is primarily used in combination with aspirin for the secondary prevention of stroke and transient ischemic attack (TIA).[1][2]
Mechanism of Action: this compound's antiplatelet effect is achieved through two primary pathways:
-
Inhibition of Phosphodiesterase (PDE): It inhibits PDE enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cAMP and cGMP levels interferes with platelet aggregation.[3][4]
-
Inhibition of Adenosine Reuptake: this compound blocks the reuptake of adenosine by platelets, red blood cells, and endothelial cells.[3][5] This increases the extracellular concentration of adenosine, which then stimulates adenylate cyclase, further raising cAMP levels and causing vasodilation.[4][6]
Novel Antiplatelet Therapeutics
Recent drug development has focused on targeting specific platelet receptors to achieve more potent and consistent inhibition. These novel agents often have a more rapid onset of action and may overcome the limitations of older drugs, such as genetic resistance.
Key Classes of Novel Antiplatelet Agents:
-
P2Y12 Receptor Antagonists: This class includes drugs like clopidogrel, prasugrel, and ticagrelor. They block the P2Y12 receptor, which plays a crucial role in amplifying and sustaining platelet activation initiated by adenosine diphosphate (ADP).[7] Ticagrelor is a direct-acting, reversible antagonist, offering faster and more consistent inhibition than the prodrug clopidogrel.[8]
-
Protease-Activated Receptor-1 (PAR-1) Antagonists: Vorapaxar is an example that inhibits thrombin-induced platelet activation by blocking the PAR-1 receptor. This pathway is distinct from those targeted by aspirin and P2Y12 inhibitors.
-
Glycoprotein (GP) VI and Ib/IX/V Inhibitors: These agents are in earlier stages of development and target the initial adhesion of platelets to collagen (via GPVI) and von Willebrand factor (via GPIb/IX/V), which are critical steps in thrombus formation at sites of vascular injury.[7][9][10]
Comparative Performance Data
The choice of an antiplatelet agent depends on the clinical indication, the patient's risk profile for both thrombosis and bleeding, and drug-specific pharmacological properties.
Table 1: Comparison of Pharmacological Properties
| Feature | This compound | Ticagrelor (Novel P2Y12 Inhibitor) |
| Target | Phosphodiesterase (PDE), Adenosine Reuptake | P2Y12 Receptor |
| Mechanism | Increases cAMP/cGMP, Increases extracellular adenosine | Direct, reversible antagonism of ADP binding |
| Onset of Action | Gradual | Rapid (within 30 minutes)[8] |
| Metabolism | Hepatic (to glucuronic acid conjugate)[4] | Hepatic (CYP3A4) to an active metabolite |
| Elimination Half-life | ~10 hours[6][11] | ~7-9 hours[8] |
| Reversibility | Reversible | Reversible |
Table 2: Summary of Clinical Outcomes (Secondary Stroke Prevention)
Data from a Bayesian network meta-analysis provides insights into the comparative efficacy and safety of different antiplatelet regimens in patients with minor stroke or TIA.
| Comparison | Outcome | Result (Odds Ratio, 95% CrI) | Interpretation |
| This compound + Aspirin vs. Clopidogrel + Aspirin | All-Cause Mortality | Lower with this compound + Aspirin | This compound + Aspirin associated with lower mortality.[12] |
| This compound + Aspirin vs. Clopidogrel + Aspirin | Any Bleeding | Lower with this compound + Aspirin | This compound + Aspirin associated with a lower risk of any bleeding.[12] |
| This compound + Aspirin vs. Ticagrelor + Aspirin | Any Bleeding | Significantly lower with this compound + Aspirin | This compound + Aspirin has a more favorable bleeding profile compared to Ticagrelor + Aspirin.[12][13] |
| Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Recurrent Stroke (at 90 days) | Lower with Ticagrelor + Aspirin | Ticagrelor + Aspirin may be more effective in preventing recurrent stroke.[12] |
| ASA-ERDP vs. Clopidogrel | Recurrent Stroke | 9.0% vs. 8.8% (HR 1.01) | A 2009 study showed no superiority of one treatment over the other in preventing stroke recurrence.[2] |
ASA-ERDP: Aspirin + Extended-Release this compound. Data should be interpreted with caution as some comparisons are from indirect evidence.[13]
Experimental Protocols for Evaluation
The efficacy of antiplatelet agents is quantified using specialized laboratory assays. Below are protocols for standard methods.
LTA is considered the gold standard for assessing platelet function.[14] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Experimental Protocol:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio).[15] Samples should be processed within 4 hours and kept at room temperature.[15][16]
-
PRP Preparation: Centrifuge the whole blood at a low speed (150-200 g) for 10-15 minutes at 20°C to obtain platelet-rich plasma (PRP) as the supernatant.[15][17]
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1200 g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% transmission baseline.[17]
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[15]
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to the PRP sample.[16]
-
Record the change in light transmission for 3-10 minutes as platelets aggregate.[18]
-
-
Data Interpretation: The maximum percentage of light transmission achieved reflects the extent of platelet aggregation. This is compared between control samples and samples treated with an antiplatelet agent.
-
Flow cytometry is a powerful technique to analyze individual platelets and quantify the expression of surface markers associated with activation, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[19]
-
Experimental Protocol:
-
Blood Sample Preparation: Collect whole blood as described for LTA. To induce activation, incubate recalcified PRP or whole blood with an agonist (e.g., 10 µM ADP, 32 µM TRAP-6) for 10 minutes at room temperature.[20]
-
Antibody Staining:
-
Fixation (Optional): Add 0.5 mL of 1% paraformaldehyde to fix the cells, which can then be stored at 2-8°C for up to 24 hours before analysis.[19]
-
Data Acquisition: Analyze the samples on a flow cytometer. Identify the platelet population based on its forward and side scatter properties and expression of a pan-platelet marker like CD61.
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker (e.g., CD62P+) within the total platelet population (CD61+).[19]
-
TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[22] The TEG PlateletMapping™ assay can specifically assess the contribution of platelets to clot strength and determine the level of inhibition from antiplatelet drugs targeting the ADP or arachidonic acid pathways.[23][24]
-
Principle of Operation:
-
A small sample of whole blood is placed in a cup.
-
A pin is suspended in the blood, and either the cup or the pin oscillates.
-
As the clot forms, it physically links the cup and pin, and the strength of this connection is measured over time.
-
Key parameters include the time to clot initiation (R time), the speed of clot formation (K time and α-angle), and the maximum clot strength (MA). The MA value is heavily influenced by platelet function.[22]
-
References
- 1. hqpharmacyonline365.su [hqpharmacyonline365.su]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of the antiplatelet action of this compound in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Novel approaches to antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Ticagrelor or this compound plus aspirin may be a promising antiplatelet therapy in patients with minor stroke or transient ischemic attack: a bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. pubcompare.ai [pubcompare.ai]
- 18. tandfonline.com [tandfonline.com]
- 19. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Platelet Isolation and Activation Assays [bio-protocol.org]
- 22. Thromboelastography | HE [hematology.mlsascp.com]
- 23. Thromboelastography - Wikipedia [en.wikipedia.org]
- 24. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dipyridamole vs. Clopidogrel in Preclinical Secondary Stroke Prevention: A Comparative Analysis
A head-to-head comparison of dipyridamole and clopidogrel in animal models of secondary stroke prevention reveals a landscape of indirect evidence, with no definitive studies directly benchmarking the two therapies. However, by examining their individual performance in preclinical stroke models and their distinct mechanisms of action, we can construct a comparative guide for researchers and drug development professionals.
While clinical trials have extensively compared the combination of aspirin and extended-release this compound to clopidogrel for secondary stroke prevention, direct preclinical comparisons in animal models of recurrent stroke are notably absent in the current scientific literature. This guide, therefore, synthesizes findings from individual studies on each drug in primary ischemic stroke models to offer a comparative perspective on their potential efficacy in a secondary prevention context.
Mechanisms of Action: A Tale of Two Pathways
The antiplatelet effects of this compound and clopidogrel are achieved through fundamentally different signaling pathways.
This compound exerts its effects through a dual mechanism. Firstly, it inhibits phosphodiesterase (PDE) enzymes, leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within platelets.[1] Elevated cAMP and cGMP levels, in turn, inhibit platelet aggregation. Secondly, this compound blocks the reuptake of adenosine by erythrocytes and endothelial cells, increasing extracellular adenosine concentrations.[1] Adenosine then acts on platelet A2A receptors, further stimulating cAMP production and inhibiting platelet activation.[2] Beyond its antiplatelet activity, this compound has been shown to have anti-inflammatory and neuroprotective properties in animal models of stroke.[3][4][5]
Figure 1: Simplified signaling pathway of this compound.
Clopidogrel , a prodrug, requires hepatic metabolism by cytochrome P450 (CYP) enzymes to be converted to its active metabolite.[6][7][8] This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[6][7] By blocking the P2Y12 receptor, clopidogrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a critical step in platelet aggregation.[6] Some studies in animal models have suggested potential neuroprotective effects of clopidogrel, while others have raised concerns about its impact on post-stroke cognitive recovery.[9][10]
Figure 2: Simplified signaling pathway of Clopidogrel.
Preclinical Efficacy in Ischemic Stroke Models: A Synthesized Comparison
Due to the lack of direct comparative studies in secondary stroke models, this section summarizes findings from primary ischemic stroke models. Common outcomes measured in these studies include infarct volume, neurological deficit scores, and markers of inflammation and thrombosis.
| Parameter | This compound | Clopidogrel | Animal Model(s) | Key Findings & Citations |
| Infarct Volume | Reduction in infarct volume reported in some studies. | Reduction in infarct volume reported in some studies. | MCAO, Photothrombotic Stroke | This compound's effect may be linked to both antiplatelet and neuroprotective mechanisms.[2][3] Clopidogrel has also been shown to reduce infarct size in some models.[11] |
| Neurological Deficits | Improvement in neurological scores observed. | Mixed results, with some studies showing improvement and others potential negative impacts on long-term recovery. | MCAO, Photothrombotic Stroke | This compound has been associated with improved neurological outcomes.[4] Some studies suggest clopidogrel may impair post-stroke learning and memory recovery.[9] |
| Anti-inflammatory Effects | Demonstrated to possess anti-inflammatory properties. | Evidence of anti-inflammatory effects. | Various ischemic stroke models | This compound's anti-inflammatory action is a noted component of its potential neuroprotection.[3][4][5] Clopidogrel has also been shown to have anti-inflammatory effects.[10] |
| Bleeding Risk | Generally considered to have a lower bleeding risk compared to some other antiplatelet agents. | Bleeding is a known side effect, and risk can be a concern. | Not extensively detailed in the provided preclinical abstracts. | Clinical data suggests a comparable or slightly higher bleeding risk for the combination of aspirin and this compound versus clopidogrel.[12][13][14][15] |
Note: This table is a synthesis of findings from various preclinical studies and does not represent data from a single, direct comparative study. The specific animal models, drug dosages, and timing of administration vary across these studies, which can influence outcomes.
Experimental Protocols: A Representative Workflow
While a standardized protocol for secondary stroke prevention in animal models is not well-established in the literature, a typical experimental workflow for evaluating a therapeutic agent in a primary ischemic stroke model is outlined below. This can serve as a foundational methodology for designing future secondary stroke studies.
Figure 3: A representative experimental workflow for a preclinical stroke study.
Key Methodological Considerations:
-
Animal Models of Ischemic Stroke: The choice of animal model is critical and can influence the outcome of the study.[16]
-
Middle Cerebral Artery Occlusion (MCAO): This model, which can be transient or permanent, is widely used as it closely mimics human ischemic stroke.[9][17]
-
Photothrombotic Stroke: This model induces a more localized and reproducible infarct.[1]
-
Embolic Stroke Models: These models involve the injection of a clot to induce ischemia and are considered to have high clinical relevance.[1]
-
-
Modeling Secondary Stroke: To adapt these models for secondary stroke prevention, a second ischemic event could be induced at a specified time point after the initial stroke and subsequent treatment with the investigational drugs.
-
Outcome Measures: A comprehensive evaluation should include:
-
Infarct Volume Measurement: Typically assessed using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Scoring: A battery of behavioral tests to assess motor and sensory function.
-
Histological Analysis: To evaluate neuronal death, inflammation, and other cellular changes.
-
Biomarker Analysis: Measurement of inflammatory cytokines, thrombosis markers, and other relevant molecules in blood and brain tissue.
-
Conclusion for the Research Community
The current body of preclinical research does not offer a direct comparison of this compound and clopidogrel for secondary stroke prevention in animal models. While both drugs have established antiplatelet effects through distinct mechanisms, their neuroprotective and anti-inflammatory properties are also areas of active investigation. This compound's multifaceted mechanism, including PDE inhibition and adenosine reuptake blockade, alongside its potential anti-inflammatory benefits, presents a compelling profile. Clopidogrel's potent and irreversible inhibition of the P2Y12 receptor is a cornerstone of its efficacy, though questions remain regarding its long-term effects on neurological recovery in the preclinical setting.
To definitively assess the comparative efficacy of these two agents in a preclinical secondary stroke context, future research should focus on developing and validating robust animal models of recurrent stroke. Such studies should incorporate comprehensive outcome measures, including not only recurrent stroke incidence and infarct volume but also long-term neurological function and detailed mechanistic analyses. This will be crucial in guiding the development of more effective strategies for secondary stroke prevention.
References
- 1. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 2. Additive effects of statin and this compound on cerebral blood flow and stroke protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. European stroke prevention study 2: this compound and acetylsalicylic acid in the secondary prevention of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound during acute stroke: exploring antithrombosis and neuroprotective benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelets in Secondary Stroke Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of clopidogrel and/or aspirin for ischemic stroke/transient ischemic attack: An overview of systematic reviews and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. The efficacy and safety of aspirin plus this compound versus aspirin in secondary prevention following TIA or stroke: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of Aspirin Plus this compound Versus Clopidogrel in Preventing Recurrent Ischemic Stroke: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. This compound for preventing recurrent ischemic stroke and other vascular events: a meta-analysis of individual patient data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Dipyridamole's Anti-Inflammatory Mechanisms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-inflammatory mechanisms of dipyridamole. It offers an objective comparison with established anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
This compound, a medication traditionally used for its antiplatelet and vasodilatory effects, exhibits a compelling and multifaceted anti-inflammatory profile. Its mechanisms of action extend beyond its primary clinical indications, offering potential therapeutic avenues for a range of inflammatory conditions. This guide dissects the key pathways modulated by this compound and compares its activity with that of common nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Multi-Targeted Anti-Inflammatory Action of this compound
This compound exerts its anti-inflammatory effects through several distinct but interconnected mechanisms:
-
Inhibition of Adenosine Reuptake: By blocking the equilibrative nucleoside transporter (ENT), this compound increases the extracellular concentration of adenosine.[1] Adenosine, in turn, acts on its receptors to suppress the production of pro-inflammatory cytokines and enhance the release of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits various phosphodiesterase enzymes, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] These cyclic nucleotides play crucial roles in modulating inflammatory cell function, including the inhibition of platelet aggregation and the suppression of inflammatory mediator release.[2][3]
-
Modulation of Key Inflammatory Signaling Pathways: this compound has been shown to directly interfere with critical intracellular signaling cascades that drive inflammation. This includes the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4][5] These pathways are central to the expression of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]
-
Suppression of Inflammatory Mediators: Experimental evidence demonstrates that this compound can reduce the production and release of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9).[5][6][7]
Comparative Performance: this compound vs. Alternatives
To provide a clear perspective on the anti-inflammatory potency of this compound, this section compares its activity with that of a representative NSAID (Ibuprofen) and a corticosteroid (Dexamethasone). It is important to note that direct head-to-head comparative studies with standardized IC50 values across all parameters are limited. The data presented below is compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Quantitative Comparison of Anti-Inflammatory Activity
| Target/Assay | This compound | Ibuprofen | Dexamethasone |
| IL-1β Release Inhibition (IC50) | 7.8 µM[8] | Data not available in a directly comparable assay | Data not available in a directly comparable assay |
| TNF-α Release Inhibition | Significant reduction observed[6][9] | Potent inhibition (IC50 values vary by study) | Potent inhibition (IC50 values vary by study) |
| IL-6 Release Inhibition | Significant reduction observed[7] | Data not available in a directly comparable assay | Potent inhibition (IC50 in the nanomolar range)[1] |
| NF-κB Inhibition | Significant inhibition of p65 translocation[9] | Inhibits NF-κB activation[10] | Inhibits NF-κB signaling |
| p38 MAPK Inhibition | Inhibits p38 MAPK activation[5][9] | Data not available in a directly comparable assay | Can modulate MAPK pathways |
| MMP-9 Inhibition | Reduces expression and release[5] | Can reduce MMP levels[11] | Can inhibit MMP expression |
| Adenosine Reuptake Inhibition | Potent inhibitor[1] | Not a primary mechanism | Not a primary mechanism |
| Phosphodiesterase (PDE) Inhibition | Non-selective inhibitor[2] | Not a primary mechanism | Not a primary mechanism |
Note: IC50 values are highly dependent on the specific cell type, stimulus, and assay conditions used. The absence of a value indicates a lack of directly comparable data in the reviewed literature.
Visualizing the Mechanisms
To further elucidate the complex interactions involved in this compound's anti-inflammatory action, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways Modulated by this compound
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.[1]
-
-
Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound, ibuprofen, or dexamethasone for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each treatment condition relative to the stimulated control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.
-
p38 MAPK Phosphorylation Western Blot
Objective: To assess the effect of this compound on the activation of p38 MAPK.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) in 6-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with this compound or other compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.
-
MMP-9 Activity Assay (Gelatin Zymography)
Objective: To determine the effect of this compound on the enzymatic activity of secreted MMP-9.
Protocol:
-
Cell Culture and Sample Collection:
-
Culture cells (e.g., U937 monocytes) in serum-free media.
-
Treat the cells with this compound or comparators and stimulate with an agent like PMA (100 ng/mL) or TNF-α (10 ng/mL) for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
-
Zymography:
-
Mix the conditioned media with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.
-
-
Data Analysis:
-
Clear bands on the gel indicate areas of gelatinolytic activity, corresponding to the molecular weight of MMP-9.
-
Quantify the intensity of the bands using densitometry to determine the relative MMP-9 activity.
-
Conclusion
This compound presents a unique anti-inflammatory profile characterized by its multi-targeted mechanism of action. Its ability to modulate adenosine signaling, inhibit phosphodiesterases, and directly interfere with key inflammatory pathways like NF-κB and p38 MAPK distinguishes it from traditional NSAIDs and corticosteroids. While direct quantitative comparisons of potency are not extensively available, the existing evidence suggests that this compound's diverse mechanisms may offer a synergistic or alternative therapeutic strategy in various inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the anti-inflammatory potential of this compound. Further head-to-head studies are warranted to precisely position this compound within the current anti-inflammatory armamentarium.
References
- 1. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative combination strategy to enhance effect and diminish adverse effects of glucocorticoids: another promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen modulates macrophage polarization by downregulating poly (ADP-ribose) polymerase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. This compound decreases inflammatory metalloproteinase-9 expression and release by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Benefits of this compound in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Combined with Tumor Necrosis Factor‐α Enhances Inhibition of Proliferation in Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dipyridamole
This guide provides crucial safety and logistical information for laboratory professionals handling Dipyridamole. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of the powdered form.[1] Engineering controls such as local exhaust ventilation should be in place to minimize dust and fume generation.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3]
-
Hand Protection: Chemical-resistant, impervious gloves are required.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][3] In cases of potential splashing or significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used.[1] In situations with anticipated incidental or accidental exposure, a positive air-purifying respirator (PAPR) or air-supplied respirators should be considered.[1]
General Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid generating dust.[1] Use procedures like dampening the powder with water before sweeping if necessary.[1]
-
Ground all equipment containing the material to prevent static discharge.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Store this compound in a tightly closed, light-resistant container in a cool, well-ventilated area, away from heat and sources of ignition.[4]
-
Avoid contact with oxidizing agents.[1]
Quantitative Safety Data
The following table summarizes key quantitative toxicity data for this compound.
| Toxicity Data | Species | Dose |
| Oral LD50 (Lethal Dose, 50%) | Rat | 8400 mg/kg |
| Oral LD50 (Lethal Dose, 50%) | Mouse | 2150 mg/kg |
| Intraperitoneal LD50 (Lethal Dose, 50%) | Mouse | 150 mg/kg |
| Intraperitoneal LD50 (Lethal Dose, 50%) | Rat | 1260 mg/kg |
| Subcutaneous LD50 (Lethal Dose, 50%) | Rat | 1650 mg/kg |
| Subcutaneous LD50 (Lethal Dose, 50%) | Mouse | 2700 mg/kg |
| Intravenous LD50 (Lethal Dose, 50%) | Rat | 195 mg/kg |
| Intravenous LD50 (Lethal Dose, 50%) | Mouse | 150 mg/kg |
| Oral TDLO (Lowest Published Toxic Dose) | Mouse | 300 mg/kg |
| Oral TDLO (Lowest Published Toxic Dose) | Woman | 35 mg/kg |
| Oral LDLo (Lowest Published Lethal Dose) | Man | 1.429 mg/kg |
Source: Cayman Chemical Safety Data Sheet, Santa Cruz Biotechnology Material Safety Data Sheet[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear appropriate PPE (gloves, safety glasses, respirator).[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Vacuum or sweep up the material. A vacuum cleaner with a HEPA filter is recommended.[1]
-
Place the collected material in a sealed container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Follow the clean-up procedures for minor spills.[1]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[1]
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[4] Seek medical attention if irritation develops.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink water (two glasses at most). Seek immediate medical advice and show the container or label.[4][5] In case of overdose, contact a poison control center immediately.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Material: If possible, recycle unused material.[1] If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[1]
-
Waste Material: Dispose of waste this compound by burial in a licensed landfill or by incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]
-
Contaminated Containers: Decontaminate empty containers thoroughly. Observe all label safeguards until the containers are cleaned or destroyed.[1]
-
Wash Water: Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for appropriate treatment before disposal.[1]
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
